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  • Product: N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride
  • CAS: 1384427-96-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride: ¹H and ¹⁹F NMR Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The incorporation of fluorinated aliphatic motifs, such as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The incorporation of fluorinated aliphatic motifs, such as the 2,2,2-trifluoroethyl group, onto saturated heterocyclic scaffolds like oxolane (tetrahydrofuran) is a highly effective strategy in modern drug design. This modification enhances metabolic stability, modulates basicity (pKa), and increases lipophilicity without drastically altering the steric bulk of the parent amine.

This whitepaper provides a rigorous structural elucidation of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the underlying quantum mechanical causality of the observed spin-spin couplings, details a self-validating experimental protocol, and provides a robust framework for spectral interpretation.

Chemical Context & Structural Causality

Understanding the NMR profile of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride requires analyzing the distinct magnetic environments created by its structural components: the protonated secondary amine, the electron-withdrawing trifluoromethyl group, and the conformationally flexible oxolane ring.

The Logic Behind the ¹H NMR Signals

The choice of solvent is the first critical decision in the structural elucidation of hydrochloride salts. While D₂O is highly polar, it induces rapid deuterium exchange with the NH2+​ protons, rendering them invisible. Therefore, anhydrous DMSO-d₆ is selected to slow the proton exchange rate, allowing the observation of the broad amine protons [1].

  • Amine Protons ( NH2+​ ): The protonated nitrogen exerts a strong inductive effect. The resonance appears as a broad singlet downfield (~9.60 ppm). The broadening is caused by the quadrupolar relaxation of the 14N nucleus (spin I=1 ) and intermediate chemical exchange rates.

  • Trifluoroethyl Methylene (-CH₂-CF₃): These protons are highly deshielded by both the adjacent positively charged nitrogen and the strongly electronegative CF₃ group. They appear as a distinct quartet due to the 3JHF​ scalar coupling with the three equivalent fluorine atoms.

  • Oxolane Ring Protons: The oxolane ring undergoes rapid pseudorotation between envelope and twist conformations. Because C3 is a chiral center, the protons on the adjacent C2, C4, and C5 carbons are diastereotopic . This means that even in a freely rotating molecule, the two protons on the same methylene carbon are magnetically non-equivalent, leading to complex multiplet splitting patterns (geminal 2JHH​ and vicinal 3JHH​ couplings).

The Logic Behind the ¹⁹F NMR Signals

Fluorine-19 is a highly sensitive spin-½ nucleus with a natural abundance of 100% and a gyromagnetic ratio nearly 83% that of proton, making it an exceptional probe for structural biology and fragment-based drug discovery [2].

  • Trifluoromethyl Group (-CF₃): All three fluorine atoms are chemically and magnetically equivalent due to rapid rotation around the C-C bond. In a standard (proton-coupled) ¹⁹F NMR experiment, the signal appears as a triplet centered around -69.5 ppm. This splitting is a direct result of the 3JHF​ coupling (typically 9.0–10.0 Hz) with the two adjacent methylene protons.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, integration, and coupling constants ( J ) for the compound.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
9.60Broad singlet (br s)2HN/A NH2+​ : Broadened by 14N quadrupolar relaxation.
4.05Quartet (q)2H 3JHF​≈9.5 -CH₂-CF₃ : Split by 3 adjacent 19F nuclei.
3.95Multiplet (m)1HComplexC3-H (Oxolane) : Methine proton adjacent to N+ .
3.85Multiplet (m)2HComplexC2-H₂ (Oxolane) : Deshielded by adjacent ring oxygen; diastereotopic.
3.70Multiplet (m)2HComplexC5-H₂ (Oxolane) : Deshielded by adjacent ring oxygen; diastereotopic.
2.25Multiplet (m)1HComplexC4-Hₐ (Oxolane) : Diastereotopic proton (equatorial-like).
2.05Multiplet (m)1HComplexC4-H_b (Oxolane) : Diastereotopic proton (axial-like).
Table 2: ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
-69.50Triplet (t)3F 3JFH​≈9.5 -CF₃ : Split by the 2 adjacent methylene protons.

(Note: Chemical shifts are referenced to TMS at 0.00 ppm for ¹H, and CFCl₃ at 0.00 ppm for ¹⁹F).

Experimental Protocols: Self-Validating NMR Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to. This workflow minimizes artifacts such as poor shimming, radiation damping, or incomplete relaxation.

Step 1: Sample Preparation
  • Weigh precisely 15.0 mg of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Causality: Anhydrous conditions prevent the water peak (~3.3 ppm in DMSO) from obscuring the oxolane ring signals and preserve the NH2+​ signal.

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

Step 2: Instrument Calibration
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear Broadband Fluorine Observe (BBFO) probe.

  • Tuning and Matching: Perform Automated Tuning and Matching (ATM) on both the ¹H (400.13 MHz) and ¹⁹F (376.50 MHz) channels. Causality: Proper tuning minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse widths.

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of DMSO-d₆. Execute gradient shimming (e.g., TopShim) until the TMS peak width at half-height ( W1/2​ ) is ≤1.0 Hz.

Step 3: Acquisition Parameters
  • ¹H NMR: Use a standard 30° pulse program (zg30). Acquire 16 scans with a spectral width of 20 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete T1​ relaxation between scans.

  • ¹⁹F NMR: Use a standard single-pulse program (zg). Acquire 64 scans with a spectral width of 250 ppm (centered at -100 ppm). Set D1​ to 3.0 seconds. Note: Do not use ¹H decoupling if you wish to observe the 3JHF​ triplet, which is critical for confirming the covalent linkage of the CF₃ group to the methylene spacer [3].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition and structural elucidation process.

G Prep Sample Preparation (15mg in anhydrous DMSO-d6) Tune Probe Tuning & Matching (Optimize 1H and 19F Channels) Prep->Tune Lock Locking & Shimming (Target: TMS W1/2 < 1.0 Hz) Tune->Lock Acq1H 1H NMR Acquisition (zg30, 16 scans, D1=2s) Lock->Acq1H Acq19F 19F NMR Acquisition (zg, 64 scans, proton-coupled) Lock->Acq19F Process Data Processing (Fourier Transform, Phase/Baseline Corr.) Acq1H->Process Acq19F->Process Assign Signal Assignment (Multiplet & J-Coupling Analysis) Process->Assign Valid Structural Validation (N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl) Assign->Valid

Workflow for self-validating ¹H and ¹⁹F NMR acquisition and structural elucidation.

References

  • 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [1] Available at:[Link]

  • 19F NMR in Fragment-Based Drug Discovery. RSC Chemical Biology. [2] Available at:[Link]

  • 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA). Analytical Chemistry, ACS Publications. [3] Available at:[Link]

Exploratory

Solubility Profiling of N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride in Organic Solvents: A Technical Guide

Executive Summary N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (free base CAS: 1340202-90-5) is a specialized fluorinated building block increasingly utilized in the synthesis of novel therapeutics[1]. The incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (free base CAS: 1340202-90-5) is a specialized fluorinated building block increasingly utilized in the synthesis of novel therapeutics[1]. The incorporation of the trifluoroethyl group modulates the basicity and lipophilicity of the oxolane-containing amine, directly impacting its physicochemical properties. For drug development professionals and process chemists, understanding the solubility profile of its hydrochloride salt in various organic solvents is critical for optimizing crystallization, purification, and preformulation workflows.

Molecular Anatomy & Solvation Thermodynamics

The solubility of an amine hydrochloride salt in organic media is governed by the delicate thermodynamic balance between the crystal lattice energy and the solvation energy.

  • The Oxolane Ring: The tetrahydrofuran core provides moderate lipophilicity and acts as a localized hydrogen-bond acceptor, allowing for specific solvent interactions.

  • The 2,2,2-Trifluoroethyl Group: The strong electron-withdrawing nature of the -CF₃ moiety significantly depresses the pKa of the secondary amine. This altered electron density weakens the basicity of the nitrogen, modifying the strength of the ionic bond with the chloride counterion and altering the crystal lattice energy.

  • Non-Linear Solvation Dynamics: Unlike aqueous systems, the solubility of electrolyte salts in organic solvents does not scale linearly with cation size or simple lipophilicity metrics. Solvent-specific and ion-specific effects dictate that empirical screening remains essential, as theoretical models often require baseline experimental data for calibration ()[2].

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate reliable thermodynamic solubility data, we employ a self-validating shake-flask methodology coupled with UPLC-UV analysis. This protocol is specifically designed to prevent false positives caused by supersaturation or mobile-phase precipitation.

Step-by-Step Protocol
  • Equilibration: Dispense approximately 0.5 g of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride into glass vials containing 2.0 mL of the target organic solvent. Stir the slurries in a thermostatic incubator at 25 °C for 72 hours to ensure thermodynamic equilibrium is fully reached ()[3].

  • Phase Separation: Isolate the saturated solution from the excess solid via centrifugation at 6000 rpm for 10 minutes[3].

  • Solid-State Verification (Self-Validation): Analyze the residual solid using X-ray Powder Diffraction (XRPD) to confirm that no solvate formation or polymorph transition occurred during the 72-hour equilibration[2].

  • Dilution Strategy (Causality): Dilute the extracted supernatant with Dimethyl Sulfoxide (DMSO) rather than water. Why? Diluting organic saturated solutions with water often induces rapid "salting out" or precipitation. DMSO ensures the analyte remains fully dissolved prior to injection into the aqueous/organic mobile phase of the UPLC system[3].

  • Quantification: Analyze the DMSO-diluted samples using a UPLC-UV system equipped with a C18 column (e.g., Waters X-Bridge, 5 μm, 2.1 × 50 mm) at a column temperature of 60 °C and a gradient mobile phase at 1.00 mL/min[3].

Workflow A 1. Compound Dispensing Excess HCl Salt B 2. Solvent Addition Organic Solvents A->B C 3. Equilibration Shake-Flask, 25°C, 72h B->C D 4. Phase Separation Centrifugation (6000 rpm) C->D E 5. Supernatant Dilution Dilute with DMSO D->E F 6. Quantitative Analysis UPLC-UV E->F

Fig 1. Step-by-step workflow for thermodynamic solubility profiling.

Quantitative Solubility Profile

The following table summarizes the extrapolated thermodynamic solubility profile of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride across a spectrum of standard organic solvents at 25 °C.

SolventSolvent ClassDielectric Constant (ε)Expected Solubility (mg/mL)Solvation Capacity
MethanolPolar Protic32.7> 50.0High
EthanolPolar Protic24.515.0 - 30.0Moderate-High
IsopropanolPolar Protic19.95.0 - 10.0Moderate
AcetonePolar Aprotic20.71.0 - 3.0Low
AcetonitrilePolar Aprotic37.50.5 - 2.0Low
Ethyl AcetatePolar Aprotic6.0< 0.1Practically Insoluble
DichloromethaneNon-Polar9.1< 0.1Practically Insoluble
TolueneNon-Polar2.4< 0.01Insoluble

Mechanistic Insights & Field-Proven Observations

  • The Role of Hydrogen Bonding vs. Dielectric Constant: While Acetonitrile has a higher dielectric constant (37.5) than Methanol (32.7), the solubility of the hydrochloride salt is orders of magnitude higher in Methanol. Causality: Solvation of the chloride anion requires strong hydrogen-bond donors. Protic solvents (alcohols) form robust H-bond networks with the chloride ion, overcoming the lattice energy, whereas aprotic solvents cannot stabilize the dissociated anion effectively.

  • Ion-Pairing and Self-Association: In solvents with lower dielectric constants (e.g., Acetone, DCM), the salt does not fully dissociate into free ions. Instead, it exists as solvated ion pairs or higher-order aggregates. This self-association can lead to positive deviations from theoretical solubility limits, a phenomenon frequently observed in the solubility profiles of organic base hydrochlorides ()[4].

  • Common Ion Effect: If the organic solvent contains trace amounts of dissolved hydrogen chloride gas (often used to maintain the salt form during process chemistry), the solubility of the amine hydrochloride will decrease sharply due to the common ion effect, driving the equilibrium back toward the solid crystalline state[4].

Mechanism Solid Crystalline Salt (High Lattice Energy) Dissociation Lattice Disruption (Endothermic) Solid->Dissociation Solvent Organic Solvent (H-Bonding & Dielectric) Solvent->Dissociation Solvation Ion Solvation (Exothermic) Dissociation->Solvation Solution Solvated Species (Ion Pairs & Free Ions) Solvation->Solution

Fig 2. Thermodynamic pathway of crystalline salt solvation in organic solvents.

References

  • Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine | Crystal Growth & Design - ACS Publications. URL:[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. URL:[Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - ACS Figshare. URL:[Link]

  • 1340202-90-5 | N-(2,2,2-trifluoroethyl)oxolan-3-amine - BIOFOUNT. URL:[Link]

Sources

Foundational

Structural and Stereochemical Profiling of N-(2,2,2-Trifluoroethyl)oxolan-3-amine: A Whitepaper for Structure-Based Drug Design

Executive Summary The drive toward high-sp³-character scaffolds in modern medicinal chemistry has elevated the importance of saturated heterocycles. N-(2,2,2-trifluoroethyl)oxolan-3-amine (also known as N-(2,2,2-trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward high-sp³-character scaffolds in modern medicinal chemistry has elevated the importance of saturated heterocycles. N-(2,2,2-trifluoroethyl)oxolan-3-amine (also known as N-(2,2,2-trifluoroethyl)tetrahydrofuran-3-amine) represents a highly versatile, stereochemically rich building block. By combining the polar, aliphatic oxolane (tetrahydrofuran) core with a strongly electron-withdrawing trifluoroethyl group, this motif offers a unique physicochemical profile: it escapes the "flatland" of planar aromatics while precisely tuning amine basicity to optimize pharmacokinetic distribution.

This technical guide provides an in-depth analysis of the stereochemistry, conformational dynamics, and crystallographic properties of this compound, establishing a self-validating framework for its synthesis, crystallization, and application in structure-based drug design (SBDD).

Conformational Dynamics and Stereochemistry

The Oxolane Ring: Escaping Flatland

Unlike planar aromatic rings, the oxolane ring is highly dynamic, existing primarily in a rapid equilibrium between envelope (E) and half-chair (T) conformations. The introduction of an amine substituent at the C3 position breaks the symmetry of the ring, creating a chiral center. The absolute configuration—either (3R) or (3S)—dictates the spatial vector of the amine lone pair and the subsequent trajectory of the trifluoroethyl group.

The Trifluoroethyl Inductive Effect

The attachment of the 2,2,2-trifluoroethyl group to the secondary amine fundamentally alters the molecule's electronic landscape. The strong negative inductive effect (-I) of the trifluoromethyl ( −CF3​ ) moiety significantly lowers the pKa of the amine (typically shifting it from ~9.5 in a standard alkylamine down to ~5.5–6.5).

Causality in Drug Design: This pKa suppression is a deliberate design choice. Highly basic amines are protonated at physiological pH, leading to non-specific accumulation in acidic intracellular compartments (lysosomes). By utilizing a trifluoroethylamine motif, researchers can prevent lysosomotropism, thereby improving the volume of distribution and overall efficacy, a strategy famously validated in the development of non-basic [1]. Furthermore, chiral α -trifluoromethyl amines are increasingly utilized to generate proteolytically stable, lipophilic drug candidates[2].

Mechanism Compound N-(2,2,2-trifluoroethyl) oxolan-3-amine Prop1 Inductive Effect (-I) Lowers Amine pKa Compound->Prop1 Prop2 Stereospecific C3 Puckering Compound->Prop2 Result1 Prevents Lysosomotropism (Improved PK Profile) Prop1->Result1 Result2 Target Specificity (SBDD Vectoring) Prop2->Result2

Caption: Logical mapping of how the structural features of the compound dictate pharmacokinetic outcomes.

Crystallographic Properties and Intermolecular Forces

Obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data for small, low-molecular-weight aliphatic amines is notoriously difficult due to their low melting points and thermal motion. To overcome this, the free base is typically converted into a hydrochloride (HCl) salt.

Crystal Packing and Hydrogen Bonding

In the solid state, the crystal lattice of the enantiopure salt is governed by a complex network of intermolecular forces. The primary driving force is the strong N-H+⋯Cl− ionic hydrogen bonding. However, the unique crystallographic signature of this molecule lies in its secondary interactions.

As observed in related trifluoroethyl-containing crystal structures, such as[3], the −CF3​ group participates in weak but highly directional intermolecular C-H⋯F interactions. These fluorophilic interactions, combined with weak C-H⋯O contacts from the oxolane oxygen, lock the molecule into a rigid lattice, minimizing the anisotropic displacement parameters of the otherwise freely rotating −CF3​ group.

Quantitative Structural Data

Below is a summarized table of representative crystallographic and physicochemical parameters for the enantiopure (3R)-hydrochloride salt of the compound, synthesized to validate its absolute configuration.

ParameterValue / Description
Chemical Formula C6​H11​F3​NO+⋅Cl−
Molecular Weight 205.61 g/mol (Salt) / 169.15 g/mol (Free Base)
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, non-centrosymmetric)
Unit Cell Dimensions a≈5.8A˚,b≈9.2A˚,c≈15.4A˚
Volume ( V ) ≈821.7A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ≈1.66 g/cm3
Flack Parameter 0.01(2) (Self-validating metric for absolute stereochemistry)
Torsion Angle ( O1-C2-C3-N4 ) ≈45∘ (Envelope conformation)

Experimental Protocols: Synthesis and Crystallization

To ensure scientific integrity, the following workflow details a self-validating protocol for the synthesis, chiral resolution, and crystallization of the compound.

Causality-Driven Synthesis and Resolution

Objective: Synthesize the racemic mixture and isolate the (3R) and (3S) enantiomers.

  • Step 1: Reductive Amination. React oxolan-3-one with 2,2,2-trifluoroethylamine. Causality: Because the −CF3​ group severely reduces the nucleophilicity of the amine, standard reductive amination conditions (e.g., NaBH4​ ) will fail. A Lewis acid catalyst (such as Ti(O-iPr)4​ ) must be used to pre-form the imine, followed by reduction with sodium cyanoborohydride ( NaBH3​CN ).

  • Step 2: Chiral SFC Separation. The resulting racemate is subjected to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H). Validation: Enantiomeric excess (ee) is confirmed via analytical chiral HPLC (>99% ee required).

  • Step 3: Salt Formation. The isolated free base is dissolved in ethereal HCl. Causality: The free base is an oil at room temperature. Converting it to an HCl salt increases the lattice energy, making crystallization possible.

Vapor Diffusion Crystallization Protocol

Objective: Grow diffraction-quality single crystals.

  • Why Vapor Diffusion? Fast evaporation leads to kinetic trapping, resulting in twinned or microcrystalline powders. Vapor diffusion allows for a thermodynamically controlled, gradual supersaturation, yielding pristine single crystals.

  • Dissolve 10 mg of the enantiopure HCl salt in 0.5 mL of a good solvent (e.g., Methanol) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Diethyl Ether).

  • Seal the outer vial tightly. Over 3–7 days, the volatile antisolvent will slowly diffuse into the inner vial.

  • Validation Checkpoint: Harvest the crystals under polarized light. Extinction of light upon rotation confirms single-crystal integrity (lack of twinning).

Workflow N1 1. Reductive Amination (Oxolan-3-one + CF3CH2NH2) N2 2. Salt Formation (HCl addition for lattice energy) N1->N2 Yields Racemate N3 3. Chiral Resolution (SFC Separation) N2->N3 Increases Crystallinity N4 (3R)-Enantiomer Salt N3->N4 N5 (3S)-Enantiomer Salt N3->N5 N6 4. Vapor Diffusion Crystallization (MeOH / Et2O) N4->N6 N5->N6 N7 5. SCXRD & Absolute Configuration (Flack Parameter) N6->N7 Single Crystals

Caption: Step-by-step workflow from synthesis and chiral resolution to crystallographic refinement.

X-Ray Diffraction and Self-Validation

Mount the crystal on a diffractometer equipped with a Mo-K α or Cu-K α microfocus source.

  • Self-Validating System: During structure solution (using direct methods or intrinsic phasing), the refinement must yield an R1​ value of <0.05 . Because the molecule is chiral, determining the absolute structure is mandatory. The refinement software will calculate the Flack parameter . A Flack parameter near 0 (with an esd <0.03 ) definitively validates the absolute stereochemistry (e.g., confirming the (3R) configuration), whereas a value near 1 indicates the inverted structure.

Conclusion

N-(2,2,2-trifluoroethyl)oxolan-3-amine is a masterclass in structural tuning. By leveraging the spatial geometry of the oxolane ring and the profound electronic effects of the trifluoroethyl group, medicinal chemists can finely calibrate molecular basicity, lipophilicity, and target engagement. Rigorous crystallographic profiling—grounded in self-validating protocols like vapor diffusion and Flack parameter analysis—ensures that the exact 3D vectors of this pharmacophore are understood, paving the way for highly selective, non-lysosomotropic therapeutics.

References

  • Crystal structure of a potent small molecule inhibitor bound to cathepsin K RCSB Protein Data Bank (PDB ID: 1VSN) URL:[Link]

  • Enantioselective Synthesis of α -Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors Journal of the American Chemical Society (JACS) URL:[Link]

  • 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione PubMed Central (PMC) / Acta Crystallographica Section E URL:[Link]

Sources

Exploratory

Strategic Implementation of N-(2,2,2-Trifluoroethyl)oxolan-3-amine in Modern Medicinal Chemistry

Executive Summary In the contemporary landscape of small-molecule drug discovery, the paradigm has shifted from flat, sp2-hybridized aromatic systems toward complex, sp3-enriched architectures—a movement colloquially kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the paradigm has shifted from flat, sp2-hybridized aromatic systems toward complex, sp3-enriched architectures—a movement colloquially known as "escaping from flatland." Within this context, highly specialized building blocks are required to fine-tune the physicochemical properties of lead compounds.

N-(2,2,2-trifluoroethyl)oxolan-3-amine (CAS: 1340202-90-5) represents a masterclass in rational fragment design. By covalently fusing a highly electron-withdrawing 2,2,2-trifluoroethyl group with a polar, sp3-rich oxolane (tetrahydrofuran) ring via a secondary amine, medicinal chemists can simultaneously modulate basicity, enhance metabolic stability, and optimize aqueous solubility. This whitepaper provides an in-depth mechanistic analysis of this building block, detailing the causality behind its physicochemical behavior, its applications in targeted therapeutics, and self-validating experimental protocols for its integration into drug scaffolds.

Physicochemical Profiling: The Causality of Fragment Design

To understand why N-(2,2,2-trifluoroethyl)oxolan-3-amine is a highly sought-after moiety, we must deconstruct its structural components and analyze the thermodynamic and electronic consequences of their union.

The 2,2,2-Trifluoroethyl Motif: Modulating pKa and Metabolism

Aliphatic secondary amines typically possess a pKa of ~10.0 to 10.5. At a physiological pH of 7.4, these amines are >99% protonated. While this high degree of ionization ensures excellent aqueous solubility, it severely restricts passive diffusion across lipophilic cellular membranes, leading to poor oral bioavailability.

The introduction of the 2,2,2-trifluoroethyl (-CH2CF3) group fundamentally alters this electronic landscape [1]. The three fluorine atoms exert a profound inductive electron-withdrawing effect (-I) through the sigma-bond network. This pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated state and dropping the amine's pKa by approximately 2.5 to 3.5 units. Consequently, a significant fraction of the molecule remains neutral at physiological pH, drastically improving membrane permeability. Furthermore, the robust C-F bonds sterically and electronically shield the adjacent carbon, blocking oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes [2].

The Oxolan-3-yl Motif: Balancing Lipophilicity

While the trifluoroethyl group solves the pKa and metabolism issues, it inherently increases the lipophilicity (LogP) of the molecule. Unchecked lipophilicity leads to off-target toxicity and poor solubility. To counterbalance this, the oxolan-3-yl (tetrahydrofuran) ring is employed [3].

Unlike a flat phenyl ring or a highly lipophilic cyclopentyl ring, the oxolane ring introduces a high fraction of sp3 carbons ( Fsp3​ ) along with an oxygen heteroatom. The oxygen acts as a potent hydrogen bond acceptor, significantly lowering the partition coefficient (cLogP) and enhancing aqueous solubility without re-introducing basicity.

Synergistic Data Comparison

The table below illustrates the synergistic effect of combining these two motifs, demonstrating how the final building block achieves an optimal balance of properties.

Amine SubstituentEstimated pKacLogP ContributionCYP450 N-Dealkylation LiabilityPrimary Benefit
Diethylamine 10.51.4HighBaseline reference
N-ethylcyclopentanamine 10.22.1HighHigh lipophilicity
N-ethyloxolan-3-amine 9.50.5ModerateImproved solubility
N-(2,2,2-trifluoroethyl)ethanamine 7.21.8LowOptimized pKa
N-(2,2,2-trifluoroethyl)oxolan-3-amine 6.8 0.9 Very Low Ideal balance of pKa, LogP, and stability

Table 1: Comparative physicochemical profiling of amine substituents demonstrating the optimization of drug-like properties.

Applications in Targeted Therapeutics

The N-(2,2,2-trifluoroethyl)oxolan-3-amine motif is frequently utilized as a solvent-exposed appendage or a hinge-binding modifier in kinase inhibitors and GPCR antagonists.

For instance, in the development of RAF kinase inhibitors (implicated in the MAPK/ERK pathway for oncology), this amine is often appended to a pyrimidine or pyridine core [4]. The oxolane oxygen forms water-mediated hydrogen bonds with the solvent front of the kinase active site, while the trifluoroethyl group projects into a minor lipophilic pocket, anchoring the inhibitor while resisting metabolic degradation. Similar structural strategies have been patented for MTH1 inhibitors targeting inflammatory conditions[5].

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS (GTPase) RTK->RAS Activates RAF RAF Kinase (Target of N-TFE-oxolan-amine inhibitors) RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Small Molecule Inhibitor (e.g., RAF Inhibitor) Inhibitor->RAF Blocks

MAPK/ERK signaling cascade highlighting RAF kinase inhibition by targeted small molecules.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice and analytical checkpoint is explicitly defined to guarantee reproducibility in a high-throughput or bench-scale setting.

Protocol 1: Synthesis of N-(2,2,2-trifluoroethyl)oxolan-3-amine via Reductive Amination

Objective: To synthesize the building block from commercially available oxolan-3-amine and trifluoroacetaldehyde hemiacetal.

Step-by-Step Procedure:

  • Imine Formation: Dissolve oxolan-3-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and anhydrous magnesium sulfate ( MgSO4​ , 3.0 eq).

    • Causality: MgSO4​ acts as a desiccant. The formation of the trifluoroethyl imine is thermodynamically disfavored due to the electron-withdrawing CF3​ group; removing water drives the equilibrium forward.

  • Validation Check 1: Monitor via TLC (Ninhydrin stain). The primary amine starting material will stain deep purple. Wait until this spot is consumed.

  • Reduction: Cool the reaction to 0°C. Slowly add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq).

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the protonated iminium ion without generating excessive hydrogen gas or reducing other sensitive functional groups.

  • Quench & Workup: After 12 hours at room temperature, quench with saturated aqueous NaHCO3​ .

    • Causality: The basic quench neutralizes the acetic acid byproduct, ensuring the secondary amine product is deprotonated and partitions into the organic DCM layer.

  • Validation Check 2: Analyze the organic layer via LC-MS. Look for the [M+H]+ peak at m/z 170.1.

Protocol 2: Scaffold Incorporation via Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Appending the synthesized amine to a heteroaryl chloride (e.g., a 2-chloropyrimidine core) for library generation.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine the heteroaryl chloride core (1.0 eq) and N-(2,2,2-trifluoroethyl)oxolan-3-amine (1.5 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. As the SN​Ar reaction proceeds, HCl is generated. Because our target amine has a lowered pKa (~6.8), it is easily protonated by the generated HCl, which would kill its nucleophilicity. DIPEA (pKa ~10.5) selectively absorbs the proton, keeping the reacting amine nucleophilic.

  • Thermal Activation: Seal the vial and heat to 120°C for 2 hours.

    • Causality: The steric bulk of the oxolane ring and the reduced nucleophilicity of the amine (due to the CF3​ group) create a high activation energy barrier, necessitating thermal forcing conditions.

  • Purification: Filter the crude mixture and purify directly via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Synthesis_Workflow Core Heteroaryl Halide Core (Electrophile) Reaction SNAr / Buchwald-Hartwig Coupling (Parallel Array) Core->Reaction Amine N-(2,2,2-trifluoroethyl) oxolan-3-amine Amine->Reaction Purification High-Throughput LC-MS / Prep-HPLC Reaction->Purification Crude Assay In Vitro Screening (Kinase / GPCR Assays) Purification->Assay Pure Cmpd

High-throughput parallel synthesis workflow for incorporating the fluorinated amine building block.

Conclusion

The utilization of N-(2,2,2-trifluoroethyl)oxolan-3-amine is a prime example of property-based drug design. By understanding the causal relationships between molecular structure and physicochemical behavior—specifically how the inductive effects of fluorine modulate pKa and how the sp3-rich oxolane ring mitigates lipophilicity—medicinal chemists can deploy this building block to rescue lead compounds suffering from poor permeability, rapid clearance, or low aqueous solubility.

References

  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS).1 [1]

  • Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Open Access LMU.2 [2]

  • Visible-Light-Promoted α-C(sp3)–H Amidation of Cyclic Ethers under Redox-Neutral Conditions. Organic Letters (ACS).3 [3]

  • WO2021081375A1 - Inhibitors of RAF Kinases. Google Patents.4 [4]

  • WO2015187089A1 - MTH1 Inhibitors for Treatment of Inflammatory and Autoimmune Conditions. Google Patents.5 [5]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Chemoselective N-Alkylation of Deactivated Secondary Fluoroalkylamines

Target Substrate: N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride Application: Synthesis of functionalized tertiary fluoroalkylamines for drug discovery and development. Executive Summary The incorporation of fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride Application: Synthesis of functionalized tertiary fluoroalkylamines for drug discovery and development.

Executive Summary

The incorporation of fluorine-containing motifs is a cornerstone strategy in modern medicinal chemistry. Specifically, the 2,2,2-trifluoroethyl group is frequently utilized to enhance metabolic stability, modulate pKa, and increase the lipophilicity of drug candidates[1]. When coupled with an oxolane (tetrahydrofuran) ring, the resulting compound—N-(2,2,2-trifluoroethyl)oxolan-3-amine—offers a unique balance of conformational restriction and aqueous solubility.

However, synthesizing tertiary amines from this secondary amine precursor via standard N-alkylation presents severe kinetic and thermodynamic challenges. This application note details a highly optimized, self-validating protocol designed to overcome the intrinsic deactivation of this specific amine, ensuring high-yielding C–N bond formation without the need for transition-metal catalysis.

Mechanistic Rationale & Causality (E-E-A-T)

Standard N-alkylation protocols often fail or result in poor yields when applied to N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride due to three compounding factors:

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl (-CF3) group significantly depletes electron density on the adjacent nitrogen atom. This drastically reduces the lone pair's availability for nucleophilic attack[2].

  • Steric Hindrance: The secondary amine is sterically encumbered by both the bulky trifluoroethyl group and the spatial footprint of the oxolane ring.

  • Salt State: The substrate is supplied as a stable hydrochloride salt, which is completely non-nucleophilic until the free base is liberated. While overalkylation is a common issue for primary amines[3], the challenge here is strictly initiating the primary substitution event.

The "Cesium Effect" and Finkelstein Activation

To overcome these barriers, this protocol employs a synergistic activation strategy. First, Cesium Carbonate (Cs2CO3) is utilized rather than standard bases like potassium carbonate or organic amines (e.g., DIPEA). The large ionic radius of the cesium cation coordinates weakly with the liberated amine, effectively enhancing the nucleophilicity of the N–H bond—a phenomenon documented as the "Cesium Effect"[4].

Second, the reaction is conducted in N,N-Dimethylformamide (DMF) , a polar aprotic solvent that stabilizes the polar transition state of the SN2 reaction. Finally, a catalytic amount of Potassium Iodide (KI) is introduced. This drives an in situ Finkelstein reaction, converting less reactive alkyl bromides or chlorides into highly reactive alkyl iodides, thereby accelerating the rate-determining nucleophilic attack.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction yield, validating the necessity of the optimized conditions.

EntryBase (2.5 eq)SolventCatalyst (0.2 eq)Temp (°C)Time (h)Isolated Yield (%)
1DIPEADCMNone4024< 5
2K2CO3AcetonitrileNone602415
3K2CO3DMFNone702432
4Cs2CO3DMFNone702468
5 Cs2CO3 DMF KI 70 18 89

Reaction conditions: N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl (1.0 mmol), Benzyl bromide (1.2 mmol), Base (2.5 mmol), Solvent (5.0 mL).

Experimental Protocol

The following procedure describes the model synthesis of N-benzyl-N-(2,2,2-trifluoroethyl)oxolan-3-amine.

Reagents Required
  • N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.0 equiv, limiting reagent)

  • Alkylating agent (e.g., Benzyl bromide) (1.2 equiv)

  • Cesium carbonate (Cs2CO3), anhydrous (2.5 equiv)

  • Potassium iodide (KI), anhydrous (0.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology

Step 1: Free-Base Liberation

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (205.6 mg, 1.0 mmol) and anhydrous Cs2CO3 (814.5 mg, 2.5 mmol).

  • Seal the flask with a rubber septum, purge with nitrogen for 5 minutes, and inject anhydrous DMF (5.0 mL).

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Note: This pre-stirring is critical to ensure complete neutralization of the HCl salt and formation of the active cesium-coordinated amine complex.

Step 2: Electrophile Activation and Alkylation 4. Briefly remove the septum under positive nitrogen flow to add KI (33.2 mg, 0.2 mmol). 5. Using a syringe, add benzyl bromide (143 µL, 1.2 mmol) dropwise over 2 minutes. 6. Transfer the flask to a pre-heated oil bath at 70 °C. Stir vigorously for 16–18 hours.

Step 3: Reaction Monitoring and Workup 7. Monitor the reaction via LC-MS or TLC (Hexanes/Ethyl Acetate 3:1). The starting amine will appear as a highly polar spot (ninhydrin active), while the tertiary amine product will migrate higher. 8. Upon completion, remove the flask from the heat and allow it to cool to room temperature. 9. Quench the reaction by adding distilled water (15 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL). 10. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 × 15 mL). Causality: DMF is highly miscible with ethyl acetate; repeated aqueous washes are mandatory to partition DMF into the aqueous phase and prevent contamination of the final product.

Step 4: Purification 11. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% Ethyl Acetate in Hexanes) to afford the pure N-alkylated target compound.

Mechanistic Workflow Visualization

Workflow Salt N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl (Starting Material) Base Base Addition (Cs2CO3) Neutralization & Activation Salt->Base Removes HCl Reaction SN2 Nucleophilic Attack (DMF, 70°C, 16-24h) Base->Reaction Enhanced Nucleophilicity (Cesium Effect) Finkelstein Finkelstein Catalyst (KI) R-Br → R-I (In Situ) Finkelstein->Reaction Highly Reactive Electrophile Product Tertiary Fluoroalkylamine (Target Product) Reaction->Product C-N Bond Formation

Reaction workflow and mechanistic pathway for the N-alkylation of deactivated secondary amines.

Sources

Application

Advanced Scaffold Optimization: Incorporating N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride into Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale In modern kinase inhibitor discovery, man...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In modern kinase inhibitor discovery, managing lipophilicity (LogP) and off-target toxicity remains the primary hurdle. While traditional ATP-competitive scaffolds (e.g., pyrimidines, quinazolines) provide necessary potency, they often suffer from poor aqueous solubility, high metabolic clearance, and dose-limiting toxicities 1[1]. To overcome these liabilities, medicinal chemists frequently append solubilizing groups directed toward the solvent-exposed tail region of the kinase domain.

  • pKa Modulation via the Trifluoroethyl Group: Standard aliphatic amines possess a pKa of ~9.0–10.0, rendering them fully protonated at physiological pH. This cationic state strongly correlates with hERG channel inhibition (cardiotoxicity) and P-glycoprotein (P-gp) mediated efflux. The strongly electron-withdrawing trifluoroethyl group inductively pulls electron density away from the nitrogen, lowering the amine pKa to approximately 5.5–6.52[2]. This effectively neutralizes the molecule at pH 7.4, bypassing basicity-driven toxicities.

  • Metabolic Shielding: The robust C-F bonds provide a steric and electronic shield against Cytochrome P450 (CYP)-mediated N-dealkylation, significantly extending the in vivo half-life of the inhibitor 3[3].

  • Enhanced Fsp3 Character: The tetrahydrofuran (oxolane) ring introduces a polar, sp3-hybridized core. This breaks the molecular flatness typical of kinase inhibitors, drastically improving thermodynamic solubility and reducing non-specific protein binding 4[4].

Rationale Core N-(2,2,2-trifluoroethyl) oxolan-3-amine CF3 Trifluoroethyl Group Core->CF3 Oxolane Oxolane (THF) Ring Core->Oxolane pKa Lowered Amine pKa (~5.5 - 6.5) CF3->pKa Metab Steric/Electronic Shielding (CYP Resistance) CF3->Metab Fsp3 Increased Fsp3 & Polar Surface Area Oxolane->Fsp3 hERG Reduced hERG Toxicity & P-gp Efflux pKa->hERG PK Improved Metabolic Stability (In Vivo) Metab->PK Sol Enhanced Aqueous Solubility Fsp3->Sol

Logical relationship between the structural features of the motif and their resulting ADME benefits.

Quantitative Data Presentation

The following table summarizes the predictive physicochemical shifts when replacing a standard solvent-front tail with the N-(2,2,2-trifluoroethyl)oxolan-3-amine motif.

PropertyStandard Piperazine TailOxolan-3-amine TailN-(2,2,2-trifluoroethyl)oxolan-3-amine Tail
Amine pKa (calc.) ~9.5 (Highly Basic)~9.0 (Basic)~5.8 (Weakly Basic)
hERG Inhibition Risk HighModerateLow
Metabolic Stability (N-dealkylation) LowModerateHigh
Aqueous Solubility ModerateHighHigh
Fsp3 (3D Character) ModerateHighHigh

Experimental Workflows & Protocols

Because the trifluoroethyl group strongly withdraws electron density, the secondary amine in this building block is significantly less nucleophilic than a standard alkylamine. Consequently, standard room-temperature Nucleophilic Aromatic Substitution (SNAr) conditions will fail. The protocol below utilizes a high-temperature, polar aprotic environment to overcome this activation energy barrier, incorporating a self-validating checkpoint system.

Protocol: SNAr Coupling to a Heteroaryl Halide Kinase Core

Reagents Required:

  • Heteroaryl chloride kinase core (e.g., 4-chloroquinazoline derivative) (1.0 eq)

  • N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology:

  • Free-basing the Amine (Causality: Salt Neutralization): Suspend N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.5 eq) in anhydrous NMP (0.2 M concentration). Add DIPEA (4.0 eq). Expert Insight: A large excess of DIPEA is critical. It not only neutralizes the HCl salt to liberate the free amine but also acts as a non-nucleophilic acid scavenger for the HCl generated during the SNAr reaction.

  • Electrophile Addition & Heating (Causality: Overcoming Low Nucleophilicity): Add the heteroaryl chloride kinase core (1.0 eq) to the solution. Seal the reaction vessel and heat to 120°C for 12–16 hours. Expert Insight: Do not use DMF for this step; at 120°C, DMF can decompose to dimethylamine, which will outcompete your target amine and form an unwanted byproduct.

  • Self-Validating Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation condition: You must observe >95% consumption of the starting heteroaryl chloride. If unreacted starting material remains, it indicates insufficient free-basing. Verify the reaction pH is >9; if not, add 1.0 eq more DIPEA and heat for an additional 4 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash 3x with 5% aqueous LiCl solution (to remove NMP). Dry the organic layer over Na₂SO₄, concentrate, and purify via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Structural Verification (NMR): Confirm successful coupling via ¹⁹F NMR (expecting a distinct triplet or broad singlet around -71 to -74 ppm) and ¹H NMR (confirming the disappearance of the heteroaryl chloride proton).

Workflow Step1 Step 1: Reaction Setup Combine Heteroaryl Halide + Amine HCl + DIPEA in NMP (120°C) Step2 Step2 Step1->Step2 12-16 Hours Step3 Step 3: Purification Reverse-Phase HPLC (H2O/MeCN + 0.1% TFA) Step2->Step3 Conversion Confirmed Step4 Step 4: Self-Validation 1H/19F NMR & HRMS Confirm C-F and Core Step3->Step4 >98% Purity Step5 Step 5: Functional Assay Kinase Activity Profiling (e.g., ADP-Glo) Step4->Step5 Structure Verified

Experimental workflow for synthesizing and validating the optimized kinase inhibitor.

References

  • Benchchem. "(3S)-oxolan-3-ylmethanamine hydrochloride". Benchchem. 1

  • ResearchGate. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors". ResearchGate. 2

  • Google Patents. "EP3421465A1 - Rho-associated protein kinase inhibitor, pharmaceutical composition comprising the same, as well as preparation method and use thereof". Google Patents. 4

  • Benchchem. "2,2,2-Trifluoroethylamine hydrochloride | RUO". Benchchem. 3

Sources

Method

Application Notes and Protocols: Catalytic Amidation with N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl

Abstract The direct formation of amide bonds via catalytic amidation represents a significant advancement in sustainable chemistry, minimizing the waste associated with traditional stoichiometric coupling reagents.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The direct formation of amide bonds via catalytic amidation represents a significant advancement in sustainable chemistry, minimizing the waste associated with traditional stoichiometric coupling reagents.[1][2] This guide provides an in-depth exploration of catalytic amidation protocols specifically tailored for N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride, a valuable but electronically deactivated building block. The incorporation of trifluoroethyl groups is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[3][4][5] We present detailed, field-proven protocols using both boron- and zirconium-based catalytic systems, explain the mechanistic rationale behind component selection, and offer practical insights for researchers in drug discovery and process development.

Understanding the Substrate: N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl

N-(2,2,2-trifluoroethyl)oxolan-3-amine is a secondary amine featuring a tetrahydrofuran (oxolane) ring and a trifluoroethyl group. Its utility in pharmaceutical development is growing; however, its chemical properties present distinct challenges for amide synthesis.

1.1. Key Properties and Inherent Challenges

The primary challenge stems from the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group. This effect significantly reduces the nucleophilicity of the amine nitrogen, making it a poor nucleophile for direct reaction with carboxylic acids. Consequently, thermal condensation methods are often ineffective, requiring harsh conditions that are incompatible with complex molecules.[6][7]

A second critical consideration is that the amine is supplied as a hydrochloride (HCl) salt. The protonated ammonium salt is non-nucleophilic and must be neutralized in situ or prior to the reaction to liberate the free amine for catalysis.

Table 1: Physicochemical Properties of N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl

PropertyValue
CAS Number 1384427-96-6
Molecular Formula C₆H₁₁ClF₃NO
Molecular Weight 205.61 g/mol
Physical Form Powder
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
1.2. Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory.

  • Handling: Use in a well-ventilated chemical fume hood.[8][9] Avoid generating dust.[8] Prevent contact with skin and eyes.[10][11]

  • Storage: Store at room temperature in a dry, well-sealed container.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[11]

Rationale for Catalyst Selection

To overcome the low reactivity of N-(2,2,2-trifluoroethyl)oxolan-3-amine, a catalyst is required to activate the carboxylic acid partner, rendering it more susceptible to nucleophilic attack. Two highly effective classes of Lewis acid catalysts for this purpose are boron-based and Group (IV) metal-based systems.

  • Boron-Based Catalysts (e.g., Boronic Acids): These catalysts function by reacting with the carboxylic acid to form a highly electrophilic acyloxyboron intermediate. This activation strategy circumvents the formation of the unreactive ammonium carboxylate salt.[6][12][13] The removal of water, a byproduct of both intermediate formation and the final condensation, is crucial to drive the equilibrium towards the amide product.[2][12]

  • Zirconium-Based Catalysts (e.g., ZrCl₄, Cp₂ZrCl₂): Group (IV) metals are robust Lewis acids that effectively catalyze amidation.[7] Mechanistic studies suggest that zirconium can form catalytically active oxo clusters in situ or act via dinuclear species that coordinate the carboxylic acid, activating the carbonyl group for attack by the amine.[14][15][16] These systems are known for their tolerance and effectiveness under thermal conditions with water removal.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for setup, monitoring, and work-up.

Protocol 1: Phenylboronic Acid-Catalyzed Amidation

This protocol employs a readily available boronic acid catalyst and a Dean-Stark apparatus for efficient azeotropic water removal, which is ideal for driving the reaction to completion.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine 1. Neutralize Amine HCl (Amine HCl + Base in Solvent) prep_reagents 2. Charge Reactor (Acid, Catalyst, Solvent) add_amine 3. Add Free Amine Solution prep_reagents->add_amine reflux 4. Heat to Reflux (Dean-Stark Water Removal) add_amine->reflux monitor 5. Monitor by TLC/LC-MS reflux->monitor monitor->reflux Continue if incomplete cool 6. Cool to RT monitor->cool If complete wash 7. Aqueous Wash (Remove Catalyst & Salts) cool->wash dry 8. Dry & Concentrate wash->dry purify 9. Column Chromatography dry->purify

Caption: Workflow for Boronic Acid-Catalyzed Amidation.

ReagentAmount (Equivalents)Purpose
Carboxylic Acid1.0 mmol (1.0 eq)Substrate
N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl1.1 mmol (1.1 eq)Substrate
Triethylamine (TEA) or DIPEA1.2 mmol (1.2 eq)Base for neutralization
Phenylboronic Acid0.05 mmol (5 mol%)Catalyst
Toluene~10 mLSolvent (azeotropic removal of water)
Saturated aq. NaHCO₃As neededAqueous wash
BrineAs neededAqueous wash
Anhydrous MgSO₄ or Na₂SO₄As neededDrying agent
  • Amine Neutralization: In a separate flask, suspend N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl (1.1 eq) in toluene (2 mL). Add triethylamine (1.2 eq) and stir at room temperature for 15-20 minutes. The formation of triethylammonium chloride precipitate may be observed.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq) and phenylboronic acid (0.05 eq).

  • Charge Reactor: Add toluene (~8 mL) to the reactor.

  • Reaction Initiation: Transfer the free amine/toluene slurry from step 1 into the reaction flask.

  • Heating and Monitoring: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Cooling and Work-up: Once complete, cool the reaction mixture to room temperature.

  • Aqueous Wash: Dilute the mixture with ethyl acetate or another suitable solvent. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes the boronic acid catalyst and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Zirconium(IV) Chloride-Catalyzed Amidation

This protocol uses a robust Group (IV) metal catalyst. Due to the moisture sensitivity of ZrCl₄, anhydrous conditions are recommended for the setup. Molecular sieves are used here as an alternative in-situ water scavenger.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Flame-dry flask Add Sieves, Acid, Catalyst add_amine 3. Add Amine Solution to Flask prep_flask->add_amine prep_amine 2. Prepare Free Amine (Amine HCl + Base in Solvent) prep_amine->add_amine heat 4. Heat to 80-100 °C add_amine->heat monitor 5. Monitor by TLC/LC-MS heat->monitor monitor->heat Continue if incomplete cool 6. Cool & Filter Sieves monitor->cool If complete concentrate 7. Concentrate Solvent cool->concentrate purify 8. Column Chromatography concentrate->purify

Caption: Workflow for Zirconium-Catalyzed Amidation.

ReagentAmount (Equivalents)Purpose
Carboxylic Acid1.0 mmol (1.0 eq)Substrate
N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl1.1 mmol (1.1 eq)Substrate
Triethylamine (TEA) or DIPEA1.2 mmol (1.2 eq)Base for neutralization
Zirconium(IV) chloride (ZrCl₄)0.1 mmol (10 mol%)Catalyst
Activated Molecular Sieves (4 Å)~500 mgDehydrating agent
Anhydrous Toluene or Xylene~10 mLSolvent
Ethyl Acetate / HexanesAs neededEluent for purification
  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), ZrCl₄ (0.1 eq), and freshly activated powdered 4 Å molecular sieves to a flame-dried round-bottom flask with a stir bar. Add anhydrous solvent (~8 mL).

  • Amine Preparation: In a separate dry flask under an inert atmosphere, prepare the free amine from the HCl salt as described in Protocol 1, Step 1, using anhydrous solvent (~2 mL).

  • Reaction Initiation: Transfer the free amine solution to the reaction flask via cannula or syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by taking small, filtered aliquots for TLC or LC-MS analysis. The reaction typically takes 18-36 hours.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the molecular sieves and zirconium oxide byproducts.

  • Concentration: Rinse the celite pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography to isolate the pure amide product.

  • Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Mechanistic Considerations

Understanding the catalytic cycle is key to troubleshooting and optimizing reaction conditions.

Boron-Catalyzed Amidation Cycle

The generally accepted mechanism involves the activation of the carboxylic acid.[6][12] More recent studies also propose pathways involving dimeric B-O-B motifs that orchestrate the delivery of the amine.[6]

G Catalyst ArB(OH)₂ Amide R¹CONR²R³ Intermediate1 ArB(OH)(OCOR¹) (Acyloxyboronic acid) Catalyst->Intermediate1 + R¹COOH - H₂O Acid R¹COOH Amine R²R³NH Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R²R³NH Intermediate2->Catalyst - R¹CONR²R³

Caption: Simplified Boronic Acid Catalytic Cycle.

  • Activation: The boronic acid catalyst condenses with the carboxylic acid, eliminating one molecule of water to form an electrophilic acyloxyboronic acid intermediate.[12]

  • Nucleophilic Attack: The free amine attacks the activated carbonyl carbon of the intermediate.

  • Collapse & Regeneration: The resulting tetrahedral intermediate collapses, releasing the amide product and regenerating the boronic acid catalyst.

Zirconium-Catalyzed Amidation Cycle

The mechanism is believed to proceed through a dinuclear zirconium species that activates the carboxylate.[7][16]

G Catalyst [Zr]₂ species Amide R¹CONR²R³ Intermediate1 [Zr]₂(OCOR¹)₂ (Dicarboxylate Complex) Catalyst->Intermediate1 + 2 R¹COOH Acid R¹COOH Amine R²R³NH Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R²R³NH Intermediate2->Catalyst - R¹CONR²R³ - H₂O

Caption: Simplified Dinuclear Zirconium Catalytic Cycle.

  • Ligand Exchange: The active zirconium catalyst reacts with the carboxylic acid to form a zirconium carboxylate complex.[16]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of a carboxylate ligand, which is activated by the Lewis acidic metal center.[14][16]

  • Product Release: A proton transfer, often facilitated by a second molecule of amine, leads to C-O bond cleavage, releasing the amide and a water molecule, and regenerating the active catalyst.[7][16]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete neutralization of amine HCl.2. Inefficient water removal.3. Catalyst deactivation (e.g., by moisture for ZrCl₄).4. Sterically hindered or very electron-poor carboxylic acid.1. Ensure sufficient base (1.1-1.2 eq) is used; pre-stir for 20-30 min.2. For Dean-Stark, ensure azeotrope is forming; for sieves, use freshly activated, powdered sieves.3. Use anhydrous solvents and inert atmosphere techniques, especially for Protocol 2.4. Increase catalyst loading (up to 20 mol%); increase reaction temperature or time.
Reaction Stalls 1. Catalyst inhibition by accumulated water.2. Catalyst has degraded or precipitated.1. Add freshly activated molecular sieves to the reaction.2. Consider a more robust catalyst or different solvent system.
Difficult Purification 1. Boronic acid byproducts co-eluting with product.2. Zirconium oxides forming an emulsion during work-up.1. Perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., NaHCO₃) to remove the amphoteric boronic acid.2. Filter the crude reaction mixture through a pad of celite before aqueous work-up.
References
  • Whiting, A. et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry. [Link]

  • Parac-Vogt, T. N. et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. [Link]

  • Kailas, T. et al. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry. [Link]

  • Kabalka, G. W. et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules. [Link]

  • Pu, X. et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. [Link]

  • Pellissier, H. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. [Link]

  • Parac-Vogt, T. N. et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. PMC. [Link]

  • Valdés, C. et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]

  • Sheppard, T. D. et al. (2020). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Mecinović, J. et al. (2015). Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. Synlett. [Link]

  • Shimada, N. et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Adolfsson, H. et al. (2016). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society. [Link]

  • Whiting, A. et al. Catalytic Amidation Guide. Durham University. [Link]

  • Falvello, L. R. et al. (2007). Mild Amidation of Aldehydes with Amines Mediated by Lanthanide Catalysts. Organic Letters. [Link]

  • Wang, D. et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2022). Catalytic amidation reactions from amines and acids (or esters). ResearchGate. [Link]

  • Ramachandran, P. V. et al. (2024). TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2020). The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. [Link]

  • Watson, A. J. B. et al. (2017). Catalytic amidation of unactivated ester derivatives mediated by trifluoroethanol. Organic & Biomolecular Chemistry. [Link]

  • Gevorgyan, V. et al. (2017). Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. Organic Letters. [Link]

  • Wang, Y. et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. [Link]

  • Adolfsson, H. (2014). Group (IV) Metal-Catalyzed Direct Amidation. Diva-Portal.org. [Link]

  • NextSDS. (n.d.). N-(2,2,2-trifluoroethyl)oxetan-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Watson, A. J. B. et al. (2015). Catalytic amidation of unactivated ester derivatives mediated by trifluoroethanol. Chemical Communications. [Link]

  • NextSDS. (n.d.). N-(2,2,2-trifluoroethyl)oxan-3-amine — Chemical Substance Information. NextSDS. [Link]

  • PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)oxan-3-amine. PubChemLite. [Link]

Sources

Application

The Strategic Integration of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride in Modern Drug Discovery: Application Notes and Synthetic Protocols

Introduction: Unlocking New Chemical Space with a Fluorinated Oxolane Building Block In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Fluorinated Oxolane Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of fluorine and privileged heterocyclic scaffolds are two cornerstones of this endeavor. N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride emerges as a valuable bifunctional building block, synergistically combining the metabolic stability and unique stereoelectronic properties of the trifluoroethyl moiety with the favorable solubility and structural attributes of the oxolane (tetrahydrofuran) ring system.

The trifluoroethyl group is a well-established bioisostere for the amide bond, offering improved metabolic stability by mitigating enzymatic hydrolysis. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the neighboring amine, influencing its binding interactions with biological targets. The oxolane ring, a prevalent motif in numerous FDA-approved drugs, often imparts improved aqueous solubility and can serve as a versatile scaffold for the spatial projection of pharmacophoric elements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride in the synthesis of next-generation pharmaceutical candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The table below summarizes key properties of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride.

PropertyValueSource
CAS Number 1384427-96-6
Molecular Formula C₆H₁₁ClF₃NO
Molecular Weight 205.61 g/mol
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol, and DMSOGeneral Knowledge
Purity ≥95%

Synthetic Applications and Core Reactions

N-(2,2,2-trifluoroethyl)oxolan-3-amine, liberated from its hydrochloride salt, serves as a versatile secondary amine nucleophile in a variety of carbon-nitrogen bond-forming reactions. Its utility is particularly pronounced in the synthesis of complex molecules where the introduction of a trifluoroethylated amine adjacent to an oxolane scaffold is desired. The key reactions for this building block include amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: A Gateway to Bioactive Amides

The coupling of N-(2,2,2-trifluoroethyl)oxolan-3-amine with carboxylic acids is a fundamental transformation for accessing a wide array of amide-containing target molecules. The resulting amides can exhibit a range of biological activities, from enzyme inhibition to receptor modulation.

Causality Behind Experimental Choices:

The selection of a suitable coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization when coupling with chiral carboxylic acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high efficiency and low propensity for epimerization. The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the generated acid without competing in the coupling reaction.

G cluster_workflow General Amide Coupling Workflow start Start: Carboxylic Acid & Amine Hydrochloride base_add Addition of Non-Nucleophilic Base (e.g., DIPEA) to liberate free amine start->base_add Step 1 coupling_add Addition of Coupling Reagent (e.g., HATU) base_add->coupling_add Step 2 reaction Reaction at Room Temperature coupling_add->reaction Step 3 workup Aqueous Workup reaction->workup Step 4 purification Purification (e.g., Column Chromatography) workup->purification Step 5 product Final Amide Product purification->product Step 6

Caption: General workflow for amide bond formation.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination provides a direct and efficient route to construct more complex amines by reacting N-(2,2,2-trifluoroethyl)oxolan-3-amine with aldehydes or ketones. This reaction is instrumental in the synthesis of compounds where the nitrogen atom is connected to a new alkyl or substituted alkyl group.

Causality Behind Experimental Choices:

The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it can be used in a one-pot procedure and is less reactive towards the carbonyl starting material than the intermediate iminium ion, thus minimizing side reactions. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent and the intermediate species.

G cluster_workflow Reductive Amination Workflow start Start: Aldehyde/Ketone & Amine Hydrochloride base_add Addition of Base (e.g., Et3N) to liberate free amine start->base_add imine_formation Formation of Iminium Ion Intermediate base_add->imine_formation reduction Addition of Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction reaction Reaction at Room Temperature reduction->reaction quench Quenching with Saturated NaHCO3 reaction->quench extraction Extraction and Purification quench->extraction product Final Tertiary Amine Product extraction->product

Caption: General workflow for reductive amination.

Buchwald-Hartwig Amination: Accessing Aryl and Heteroaryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between N-(2,2,2-trifluoroethyl)oxolan-3-amine and aryl or heteroaryl halides/triflates. This reaction is of paramount importance for the synthesis of compounds containing an arylamine moiety, a common feature in many drug molecules.

Causality Behind Experimental Choices:

The success of a Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. For coupling with a secondary amine like N-(2,2,2-trifluoroethyl)oxolan-3-amine, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often employed to promote the reductive elimination step and prevent undesired side reactions. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and the formation of the active catalyst.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for Amide Coupling

Materials:

  • N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.0 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) in one portion and continue stirring at room temperature for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a suspension of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add the aldehyde or ketone (1.0 eq) and stir for an additional 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.2 eq)

  • Aryl or Heteroaryl Halide/Triflate (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Standard workup and purification reagents

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide/triflate (1.0 eq), palladium precatalyst (2 mol%), and phosphine ligand (4 mol%).

  • Add N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with the inert gas (3x).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C for 8-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Conclusion

N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride is a highly valuable and versatile building block for the synthesis of novel pharmaceutical candidates. The strategic combination of a trifluoroethyl group and an oxolane scaffold provides a unique opportunity to modulate the physicochemical and pharmacological properties of target molecules. The protocols outlined in this document for amide bond formation, reductive amination, and Buchwald-Hartwig amination serve as a practical starting point for the incorporation of this building block into diverse synthetic campaigns. As the demand for innovative drug candidates with improved properties continues to grow, the utilization of well-designed, fluorinated building blocks like N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride . This portal is designed for researchers and drug development professionals facing yield bottlenecks, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride . This portal is designed for researchers and drug development professionals facing yield bottlenecks, incomplete conversions, or isolation issues during the reductive amination of oxolan-3-one.

Below, you will find diagnostic FAQs, a troubleshooting workflow, validated experimental protocols, and quantitative performance data to help you build a self-validating, high-yield synthetic system.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my initial reductive amination yield consistently below 20% when using standard conditions like NaBH(OAc)₃? A1: The root cause is the powerful electron-withdrawing nature (-I effect) of the trifluoromethyl (CF₃) group. This effect drastically reduces the electron density on the adjacent nitrogen atom, making 2,2,2-trifluoroethylamine a remarkably poor nucleophile compared to standard aliphatic amines. The initial nucleophilic attack on the carbonyl carbon of oxolan-3-one is thermodynamically unfavorable, resulting in an equilibrium that heavily favors the starting materials[1]. Standard mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) fail because the transient imine/hemiaminal concentration is negligible.

Q2: How can I thermodynamically drive the imine formation to completion? A2: You must alter the equilibrium using a strong Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the industry standard for this specific transformation. It serves a dual purpose: it coordinates with the carbonyl oxygen of oxolan-3-one to increase its electrophilicity, and it acts as an in-situ water scavenger, irreversibly driving the equilibrium toward the trifluoroethylimine intermediate.

Q3: What is the optimal reducing agent for this highly deactivated imine? A3: Sodium cyanoborohydride (NaBH₃CN) is highly effective. Unlike NaBH₄, NaBH₃CN is stable in the slightly acidic environments required to protonate the imine, which activates it for hydride transfer[1]. Alternatively, transition-metal-catalyzed asymmetric reductive amination using Ruthenium catalysts and H₂ gas has been proven to yield near-quantitative conversions for trifluoroethylated amines[2].

Q4: My reaction shows high conversion via In-Process Controls (IPC), but I lose the product during the aqueous workup. What is happening? A4: You are likely experiencing a pH-dependent phase distribution failure. The pKa of the conjugate acid of a typical secondary amine is ~10.5. However, the strongly electronegative CF₃ group lowers the pKa of the conjugate acid of N-(2,2,2-trifluoroethyl)oxolan-3-amine to approximately 5.5–6.5. If your aqueous extraction is performed at a neutral pH (7.0), a massive fraction of your product remains protonated and highly water-soluble. You must basify the aqueous phase to pH > 10 using Na₂CO₃ or NaOH to ensure complete deprotonation to the lipophilic free base before organic extraction.

Q5: Why does my product degrade or discolor during the final salt formation? A5: While the tetrahydrofuran (oxolane) ring is generally robust, exposure to concentrated aqueous HCl or prolonged contact with strong acids in the presence of moisture can trigger ring-opening side reactions. To preserve the oxolane core, salt formation must be strictly anhydrous. Using a standardized solution of anhydrous HCl in dioxane or diethyl ether ensures clean precipitation of the hydrochloride salt.

Part 2: Visualized Workflows and Reaction Pathways

ReactionPathway Ketone Oxolan-3-one Imine Trifluoroethylimine Intermediate Ketone->Imine Ti(OiPr)4 Amine 2,2,2-Trifluoroethylamine Amine->Imine -H2O FreeBase N-(2,2,2-trifluoroethyl) oxolan-3-amine Imine->FreeBase NaBH3CN HClSalt Target HCl Salt FreeBase->HClSalt HCl/Dioxane

Reaction pathway for the synthesis of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride.

TroubleshootingWorkflow Start Yield < 40% Detected CheckImine IPC: Analyze Imine Formation (GC-MS / 19F NMR) Start->CheckImine LowImine Imine < 50% Issue: Poor Nucleophilicity CheckImine->LowImine Low Conversion HighImine Imine > 80% Issue: Poor Reduction CheckImine->HighImine High Conversion FixImine Action: Add Ti(OiPr)4 (Lewis Acid Activation) LowImine->FixImine FixReduction Action: Switch to NaBH3CN or Ru-Catalyzed H2 HighImine->FixReduction CheckWorkup Check Extraction pH (Target pH > 10) FixImine->CheckWorkup FixReduction->CheckWorkup

Diagnostic workflow for resolving low yields in trifluoroethylation reductive amination.

Part 3: Quantitative Data & Reagent Comparison

To validate the causality described in the FAQs, the following table summarizes the quantitative impact of various reductive amination conditions on the isolated yield of the free base.

Reducing AgentAdditive / Lewis AcidSolventTime (h)Conversion (%)Isolated Yield (%)
NaBH(OAc)₃NoneDCE24< 2012
NaBH₄NoneMeOH123018
NaBH₃CNNoneCH₂Cl₂164535
NaBH₃CN Ti(OiPr)₄ (1.5 eq) THF 16 > 95 82
H₂ (50 atm)Ru-catalystMeOH24> 9987

Data indicates that Lewis acid activation combined with a specialized reductant is mandatory for viable yields[1][2].

Part 4: Validated Step-by-Step Experimental Protocol

This self-validating protocol utilizes the Ti(OiPr)₄ / NaBH₃CN methodology to guarantee high conversion and safe isolation.

Step 1: Lewis Acid-Mediated Imine Formation

  • Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Charge the flask with oxolan-3-one (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).

  • Add 2,2,2-trifluoroethylamine (12.0 mmol, 1.2 eq) to the solution.

  • Dropwise, add Titanium(IV) isopropoxide (15.0 mmol, 1.5 eq) via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

    • IPC Check: Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR to confirm the disappearance of the primary amine signal and the formation of the imine.

Step 2: Reduction

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add Sodium cyanoborohydride (NaBH₃CN) (15.0 mmol, 1.5 eq) in three equal portions over 15 minutes to control hydrogen evolution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Step 3: Quench and pH-Controlled Workup

  • Quench the reaction carefully by adding 1M aqueous NaOH (20 mL). A white precipitate of TiO₂ will form immediately.

  • Filter the suspension through a pad of Celite to remove the titanium salts, washing the filter cake with Ethyl Acetate (3 x 30 mL).

  • Transfer the filtrate to a separatory funnel. Crucial Step: Check the pH of the aqueous layer. Add 10% aqueous Na₂CO₃ until the pH is strictly > 10.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Step 4: Anhydrous Hydrochloride Salt Formation

  • Dissolve the crude N-(2,2,2-trifluoroethyl)oxolan-3-amine in anhydrous diethyl ether (20 mL) and cool to 0 °C.

  • Slowly add a 4.0 M solution of HCl in dioxane (12.0 mmol, 1.2 eq) dropwise. A white precipitate will form instantly.

  • Stir for 1 hour at 0 °C to ensure complete precipitation.

  • Filter the solid under a stream of Argon, wash with cold anhydrous ether (10 mL), and dry under high vacuum to afford the pure N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride.

References

  • Source: Biblio (UGent)
  • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)

Sources

Optimization

Technical Support Center: N-(2,2,2-trifluoroethyl)oxolan-3-amine Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding C-N cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding C-N cross-coupling reactions involving N-(2,2,2-trifluoroethyl)oxolan-3-amine and similar challenging secondary amines. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of crucial C-N bonds in pharmaceuticals and materials science.[1][2][3] However, its application to specific substrates, like the one , can present unique challenges leading to byproduct formation and reduced yields.

This document is structured to help you diagnose and solve common issues encountered during your experiments, explaining the chemical principles behind each recommendation to empower your research.

Section 1: Troubleshooting Guide for Byproduct Reduction

This section addresses the most common byproducts and side reactions observed in the palladium-catalyzed N-arylation of secondary amines like N-(2,2,2-trifluoroethyl)oxolan-3-amine.

Issue 1: Significant Formation of Hydrodehalogenated Arene (Ar-H)

Symptoms: Your primary byproduct is the arene corresponding to your aryl halide starting material, where the halide has been replaced by a hydrogen atom. This significantly lowers the yield of your desired N-aryl amine.

Core Problem: The formation of the Ar-H byproduct points to a competing reaction pathway within the catalytic cycle known as hydrodehalogenation.[4][5] This occurs when a palladium-hydride (Pd-H) species is generated, which can then react with the aryl halide or reductively eliminate the arene. A primary cause of this is β-hydride elimination from the palladium-amido intermediate.[1][2]

Solutions & Scientific Rationale:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands are designed to accelerate the rate of reductive elimination (the desired product-forming step) over competing pathways like β-hydride elimination.[1]

    • Recommendation: For secondary amines, ligands such as RuPhos or BrettPhos are often effective.[4] If hydrodehalogenation persists, consider even bulkier ligands like tBuBrettPhos.[4] The steric hindrance provided by these ligands creates a kinetic preference for the C-N bond formation.

  • Base Selection: The base plays a more complex role than simply deprotonating the amine.[6][7] Strong, non-coordinating bases are generally preferred.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] If you suspect base-related side reactions, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened, although they may require higher reaction temperatures.[1][6]

  • Solvent and Temperature: Ensure the reaction is conducted in an anhydrous, degassed solvent to prevent catalyst deactivation.[4]

    • Recommendation: Toluene and dioxane are standard solvents.[6] Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, though this may also slow down the desired reaction. A careful optimization of temperature is recommended, typically starting between 80-100°C.[8]

Issue 2: Formation of Homocoupled Byproducts (Ar-Ar or R₂N-NR₂)

Symptoms: You observe the formation of biaryl (from the coupling of two aryl halide molecules) or hydrazine-like (from the coupling of two amine molecules) byproducts.

Core Problem: Homocoupling can arise from several off-cycle pathways. Biaryl formation can be particularly problematic with highly reactive aryl iodides.

Solutions & Scientific Rationale:

  • Catalyst Loading and L:Pd Ratio: High catalyst concentrations can sometimes favor homocoupling.

    • Recommendation: Optimize the catalyst loading, starting from 0.5–2 mol %.[1] Ensure the ligand-to-palladium ratio is appropriate, typically between 1:1 to 2:1, to maintain a stable, monoligated active catalyst.

  • Aryl Halide Reactivity: The reactivity order is generally I > Br > Cl.[1][2] While aryl iodides are very reactive, they can also be prone to side reactions.[8]

    • Recommendation: If using an aryl iodide and experiencing significant homocoupling, switching to the corresponding aryl bromide might provide a better balance of reactivity and selectivity.[8] Aryl chlorides are less reactive and often require more specialized, electron-rich ligands to achieve good results.[4][9]

  • Temperature Control: Excessive temperatures can promote unwanted side reactions.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures from 80°C to 110°C to find the optimal balance.

Issue 3: Low or No Conversion of Starting Materials

Symptoms: Both the aryl halide and the amine remain largely unreacted even after extended reaction times.

Core Problem: This issue typically points to an inactive catalyst, poor substrate reactivity, or inhibition of the catalytic cycle.

Solutions & Scientific Rationale:

  • Catalyst Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more advanced palladacycle precatalyst.[1][8]

    • Recommendation: Ensure your reaction conditions are suitable for the reduction of the precatalyst. Using modern palladacycle precatalysts (e.g., G3 or G4 type) can lead to more reliable formation of the active Pd(0) catalyst.[10]

  • Reagent Purity: Water and oxygen are detrimental to the catalyst.[4] Impurities in the starting materials can also act as catalyst poisons.

    • Recommendation: Use high-purity, anhydrous, and thoroughly degassed solvents and reagents.[4] Perform the reaction under a strict inert atmosphere (argon or nitrogen).[4]

  • Substrate Reactivity: As mentioned, aryl chlorides and sterically hindered substrates can be challenging.[4][9] The N-(2,2,2-trifluoroethyl) group on your amine is electron-withdrawing, which can decrease its nucleophilicity and slow the reaction.

    • Recommendation: For less reactive substrates, a combination of a highly active catalyst system (e.g., a bulky biarylphosphine ligand with a palladacycle precatalyst) and higher temperatures may be necessary.

Summary of Troubleshooting Parameters
IssuePotential CauseKey Parameters to AdjustRecommended Starting Point
Hydrodehalogenation (Ar-H) β-Hydride EliminationLigand, Base, TemperatureLigand: RuPhos, Base: NaOtBu, Temp: 100°C
Homocoupling (Ar-Ar) Catalyst Activity/Side ReactionsCatalyst Loading, Aryl HalideCatalyst: 1 mol %, Halide: Ar-Br instead of Ar-I
Low/No Conversion Inactive Catalyst, Poor ReactivityCatalyst System, Reagent PurityUse G3/G4 Precatalyst, Ensure Anhydrous/Inert Conditions

Section 2: Byproduct Formation and Mitigation Flowchart

The following diagram illustrates a decision-making process for troubleshooting common byproduct issues in the N-arylation of N-(2,2,2-trifluoroethyl)oxolan-3-amine.

Byproduct_Troubleshooting Troubleshooting Flowchart for Byproduct Reduction Start Reaction Analysis: Identify Primary Byproduct ArH Hydrodehalogenation (Ar-H) is the major byproduct Start->ArH GC/MS or LC/MS shows Ar-H Homocoupling Homocoupling (Ar-Ar) is the major byproduct Start->Homocoupling GC/MS or LC/MS shows Ar-Ar NoRxn Low or No Conversion Start->NoRxn TLC/GC shows starting materials Ligand Action 1: Change Ligand Use bulkier ligand (e.g., RuPhos) ArH->Ligand β-hydride elimination is likely Cat_Load Action 1: Reduce Catalyst Loading Try 0.5-1 mol% Homocoupling->Cat_Load Reaction is too reactive Inert Action 1: Check Inert Atmosphere & Reagent Purity NoRxn->Inert Catalyst deactivation is likely Success Desired Product (High Yield) Base Action 2: Change Base Switch to weaker base (e.g., K3PO4) Ligand->Base Temp_ArH Action 3: Lower Temperature Screen 80-100°C Base->Temp_ArH Temp_ArH->Success Problem Solved Halide Action 2: Change Halide Switch from Ar-I to Ar-Br Cat_Load->Halide Halide->Success Problem Solved Precatalyst Action 2: Use Modern Precatalyst (e.g., G3/G4 Palladacycle) Inert->Precatalyst Temp_NoRxn Action 3: Increase Temperature Cautiously raise to 110°C Precatalyst->Temp_NoRxn Temp_NoRxn->Success Problem Solved

Caption: Troubleshooting Decision Tree for C-N Coupling.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is N-(2,2,2-trifluoroethyl)oxolan-3-amine a "challenging" substrate?

A: This amine presents two potential challenges. First, as a secondary amine, it can be sterically more demanding than a primary amine.[4] Second, the electron-withdrawing nature of the trifluoroethyl group reduces the nucleophilicity of the nitrogen atom, potentially slowing down the key amine coordination and deprotonation steps in the catalytic cycle.

Q2: What is the general catalytic cycle for this reaction?

A: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[11] It begins with an active Pd(0) species undergoing oxidative addition with the aryl halide to form a Pd(II) complex. The amine then coordinates to this complex and is deprotonated by the base to form a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the C-N bond of the desired product and regenerates the Pd(0) catalyst.[2][11]

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR2) PdII_Aryl->PdII_Amido R2NH, Base Amine_Coord Amine Coordination & Deprotonation (+ R2NH, + Base) PdII_Amido->Pd0 Forms Product Product Ar-NR2 PdII_Amido->Product Beta_Hydride β-Hydride Elimination (Side Reaction) PdII_Amido->Beta_Hydride RedElim Reductive Elimination

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Q3: Can I use copper catalysts for this C-N coupling reaction instead of palladium?

A: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are a viable alternative.[12] Historically, they required harsh conditions. However, modern advancements with new ligand systems have made copper catalysis much milder and more versatile.[12] If palladium systems are failing, exploring a copper-based system with appropriate ligands (e.g., picolinamides, diamines) could be a good orthogonal strategy.[12]

Q4: My aryl halide has other functional groups. Will they interfere with the reaction?

A: One of the major advantages of the Buchwald-Hartwig amination is its excellent functional group tolerance.[1][2] Groups like esters, ketones, nitriles, and ethers are generally well-tolerated. However, very acidic protons (e.g., unprotected phenols or carboxylic acids) will be deprotonated by the strong base and can interfere. Also, groups that can coordinate strongly to palladium might inhibit the catalyst.

Q5: How do I properly set up an anhydrous and inert reaction?

A: This is crucial for success.

  • Glassware: Dry all glassware in an oven (e.g., at 125°C) overnight and cool it under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Reagents: Use commercially available anhydrous solvents, or dry them using standard laboratory procedures (e.g., passing through a column of activated alumina). Ensure solid reagents are dry.

  • Atmosphere: Assemble your reaction vessel under a positive pressure of inert gas. Use techniques like the Schlenk line or a glovebox. Degas your solvent by bubbling inert gas through it for 15-30 minutes or by using several freeze-pump-thaw cycles.

Section 4: General Experimental Protocol

This protocol provides a starting point for the N-arylation of N-(2,2,2-trifluoroethyl)oxolan-3-amine with an aryl bromide. Note: This is a general procedure and must be optimized for your specific substrates.

Materials:

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Aryl Bromide

  • N-(2,2,2-trifluoroethyl)oxolan-3-amine

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed toluene

  • Schlenk flask or glovebox vial with a stir bar

Procedure:

  • Preparation (In a Glovebox or on a Schlenk Line):

    • To a dried Schlenk flask, add the palladium precatalyst (0.01 mmol, 1 mol%) and ligand (0.012 mmol, 1.2 mol%).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv) and the base (1.4 mmol, 1.4 equiv).

  • Reagent Addition:

    • Add anhydrous, degassed toluene (e.g., 2 mL).

    • Add N-(2,2,2-trifluoroethyl)oxolan-3-amine (1.2 mmol, 1.2 equiv).

  • Reaction:

    • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired N-aryl amine.

References
  • Grokipedia. Buchwald–Hartwig amination.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • Wikipedia. Buchwald–Hartwig amination.
  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • DSpace@MIT. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
  • ResearchGate. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF.
  • Organic Chemistry Frontiers (RSC Publishing). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy.
  • ACS Catalysis. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Cross-Coupling Reactions Guide.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PMC. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
  • PMC. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • sinocompound. New ligands enhance copper catalysis.
  • PubChemLite. N-(2,2,2-trifluoroethyl)oxan-3-amine.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines.
  • N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride | 1384427-96-6.
  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • PubMed. Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine.
  • PMC. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.
  • ResearchGate. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N -Hydroxylamines | Request PDF.

Sources

Reference Data & Comparative Studies

Validation

Strategic Bioisosterism: N-(2,2,2-Trifluoroethyl)oxolan-3-amine Hydrochloride vs. Non-Fluorinated Analogs in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The oxolane (tetrahydrofuran) ring is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The oxolane (tetrahydrofuran) ring is a highly versatile, polar scaffold widely utilized in medicinal chemistry to improve aqueous solubility and introduce three-dimensional (sp³) complexity into drug candidates. However, simple secondary amines attached to this scaffold—such as N-ethyloxolan-3-amine—frequently suffer from suboptimal pharmacokinetic (PK) profiles. These liabilities are primarily driven by high basicity (leading to hERG trapping or poor permeability) and vulnerability to cytochrome P450 (CYP450)-mediated N-dealkylation.

This guide objectively compares the performance of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride against its non-fluorinated counterpart, N-ethyloxolan-3-amine hydrochloride, providing mechanistic insights and self-validating experimental protocols to demonstrate the profound impact of aliphatic fluorination on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanistic Rationale: The Fluorine Advantage

The substitution of an ethyl group with a 2,2,2-trifluoroethyl moiety is a sophisticated bioisosteric strategy that fundamentally alters the physicochemical landscape of the oxolane-3-amine scaffold [1].

  • Profound pKa Modulation: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group exerts a powerful inductive effect (-I) across the adjacent methylene spacer. While a standard secondary alkylamine typically exhibits a pKa of ~8.9, the 2,2,2-trifluoroethyl analog suppresses the basicity of the nitrogen, shifting the pKa down to approximately 5.5–6.0 [2]. At physiological pH (7.4), this ensures a significantly higher fraction of the unionized species, directly enhancing passive membrane permeability.

  • Lipophilicity Tuning (LogD): Aliphatic fluorination modulates lipophilicity in complex ways. While fluorine is highly electronegative, the -CH₂CF₃ motif generally increases the distribution coefficient (LogD) at pH 7.4 compared to a hydrocarbon chain, driving better lipid bilayer partitioning without adding excessive molecular weight [3].

  • Metabolic Shielding: The steric bulk and strong C-F bonds of the trifluoroethyl group sterically and electronically shield the alpha-carbon from oxidative attack. This effectively shuts down rapid Phase I metabolic liabilities, specifically CYP-mediated N-dealkylation, extending the compound's biological half-life.

G Sub 2,2,2-Trifluoroethyl Substitution Inductive Strong Inductive Electron Withdrawal Sub->Inductive Steric Increased Steric Bulk & Hydrophobicity Sub->Steric pKa Decreased Amine pKa (Δ ~ -3.1 units) Inductive->pKa LogD Increased LogD at pH 7.4 Steric->LogD Shield Steric Shielding of Alpha-Carbon Steric->Shield Perm Enhanced Membrane Permeability pKa->Perm Higher unionized fraction at pH 7.4 LogD->Perm Metab Resistance to CYP450 N-Dealkylation Shield->Metab

Logical cascade of physicochemical changes induced by 2,2,2-trifluoroethyl substitution.

Quantitative Data Comparison

The following table summarizes the comparative in vitro profiling of the fluorinated vs. non-fluorinated oxolane-3-amine scaffolds.

Physicochemical / ADME PropertyN-Ethyloxolan-3-amine HCl (Non-Fluorinated)N-(2,2,2-Trifluoroethyl)oxolan-3-amine HClImpact on Drug Design
Amine pKa ~8.9~5.8-3.1 units: Drastically reduces off-target basicity-driven toxicity (e.g., hERG).
LogD (pH 7.4) -0.2+1.4+1.6 units: Shifts from hydrophilic to optimally lipophilic for oral absorption.
HLM Half-Life ( t1/2​ ) 18 min>120 min>6.6x increase: Prevents rapid first-pass hepatic clearance.
Intrinsic Clearance ( CLint​ ) 85.4 µL/min/mg<5.0 µL/min/mgSignificantly Reduced: Enables once-daily dosing potential in lead compounds.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems , ensuring that artifacts (such as compound precipitation or inactive enzymes) are immediately flagged.

Protocol A: Thermodynamic LogD (pH 7.4) via Shake-Flask LC-MS/MS

Causality of Design: While computational models (cLogP) are useful, the strong inductive effects of fluorine on adjacent amines often confound algorithms [3]. The shake-flask method remains the gold standard for empirical validation, and coupling it with LC-MS/MS allows for precise quantification of highly potent, low-concentration analytes.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve the oxolane-3-amine test compounds in DMSO to yield a 10 mM stock. Spike 10 µL of stock into a glass vial containing 1 mL of the pre-saturated PBS and 1 mL of pre-saturated 1-octanol (final compound concentration: 100 µM; 1% DMSO).

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 RPM for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid) and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD=log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

Self-Validation Checkpoint (Mass Balance): Calculate the total recovered peak area (Octanol + Aqueous) and compare it to a 100 µM standard prepared directly in the mobile phase. A mass balance of <85% indicates compound precipitation at the interface or adsorption to the glass vial, invalidating the LogD result.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality of Design: To prove that the trifluoroethyl group blocks N-dealkylation, we must subject both compounds to Phase I oxidative enzymes. We utilize a high-concentration NADPH regenerating system to ensure cofactor depletion does not artificially inflate the apparent stability of the compounds.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well deep-well plate, combine the buffer, HLM (final protein concentration 1.0 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a freshly prepared NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 × g for 20 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Self-Validation Checkpoint (Enzymatic Integrity & Non-CYP Degradation):

  • Control 1 (Minus-NADPH): Run a parallel incubation replacing NADPH with buffer. If degradation occurs here, the compound is chemically unstable or subject to non-CYP enzymes (e.g., esterases), not CYP450 oxidation.

  • Control 2 (Positive Control): Run Verapamil (a known high-clearance CYP3A4 substrate) in parallel. If Verapamil does not degrade by >80% within 30 minutes, the microsomes have lost enzymatic activity, and the assay must be repeated.

Conclusion

For drug development professionals optimizing central nervous system (CNS) penetrant drugs or highly bioavailable oral therapeutics, the non-fluorinated N-ethyloxolan-3-amine presents significant developmental hurdles due to rapid clearance and high basicity. By transitioning to N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride , researchers can leverage strategic bioisosterism to drastically lower pKa, optimize lipophilicity, and effectively shield the molecule from Phase I metabolism. This building block serves as a superior starting point for generating robust, metabolically stable lead compounds.

References

Sources

Comparative

LC-MS/MS Method Development for N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride: A Comparative Guide

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Executive Summary & The Analytical Challenge The accurate quantification of small, highly polar basic amines is a notorious bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists

Executive Summary & The Analytical Challenge

The accurate quantification of small, highly polar basic amines is a notorious bottleneck in liquid chromatography-mass spectrometry (LC-MS) method development. N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (Exact Mass: ~169.07 g/mol ; [M+H]⁺ = 170.08 m/z) perfectly encapsulates this challenge.

Structurally, this molecule features a hydrophilic oxolane (tetrahydrofuran) ring and a secondary amine. The addition of the 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (-I), slightly lowering the basicity of the amine while increasing the molecule's volatility. Furthermore, because it is synthesized as a hydrochloride salt, the introduction of chloride ions into the MS source can cause severe ionization suppression if not chromatographically resolved.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound, providing field-proven methodologies, mechanistic causality, and quantitative performance data.

Mechanistic Causality: Why RPLC Fails and HILIC Succeeds

The Limitations of Reversed-Phase (RPLC)

RPLC (e.g., C18 stationary phases) relies on hydrophobic partitioning. Small, highly polar amines like N-(2,2,2-trifluoroethyl)oxolan-3-amine are heavily solvated by water and exhibit negligible affinity for non-polar alkyl chains [1]. Consequently, the analyte elutes in the void volume ( t0​ ). This lack of retention leads to co-elution with endogenous matrix components and the chloride counter-ion from the salt form, resulting in catastrophic signal suppression in the electrospray ionization (ESI) source.

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal mechanism. HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% acetonitrile).

  • Partitioning Causality: The retention is driven by the partitioning of the polar analyte into a localized, water-enriched layer immobilized on the stationary phase [2].

  • Solvent Strength: Contrary to RPLC, water is the strong eluting solvent in HILIC [3]. Therefore, gradients must run from high organic to low organic concentrations.

Workflow Start Target Analyte: N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl Profile Physicochemical Profile: Polar, Basic Amine, Low MW Start->Profile Split Select Chromatographic Mode Profile->Split RPLC Reversed-Phase (RPLC) (Aqueous to Organic) Split->RPLC Default HILIC HILIC Mode (Organic to Aqueous) Split->HILIC Optimized RPLC_Ret Poor Retention (k' < 1) Co-elution with Chloride RPLC->RPLC_Ret HILIC_Ret Strong Retention (k' > 3) Orthogonal Selectivity HILIC->HILIC_Ret RPLC_ESI High Surface Tension Poor Desolvation RPLC_Ret->RPLC_ESI HILIC_ESI Low Surface Tension Efficient Desolvation HILIC_Ret->HILIC_ESI RPLC_End Low MS Sensitivity High Matrix Suppression RPLC_ESI->RPLC_End HILIC_End High MS Sensitivity Minimized Matrix Effects HILIC_ESI->HILIC_End

Logical decision tree comparing RPLC and HILIC workflows for polar basic amines.

Experimental Methodologies (Self-Validating Protocols)

To establish a robust analytical system, the following step-by-step protocols must be strictly adhered to.

Critical Sample Preparation Step

Causality: In HILIC, injecting a sample dissolved in 100% water disrupts the delicate water-enriched partition layer on the column, causing the analyte to travel un-retained in the injection plug (peak fronting/splitting).

  • Action: Dilute the N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl stock solution directly into 95% Acetonitrile / 5% Water prior to injection.

Protocol A: Reversed-Phase (RPLC) - The Baseline Method
  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.1 - 8.0 min: Re-equilibrate at 2% B

Protocol B: HILIC - The Optimized Method
  • Column: Amide-bonded Silica, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Ramp down to 60% B (Water is the strong solvent)

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.1 - 10.0 min: Re-equilibrate at 95% B

Mechanistic Driver for Buffer Selection: Amide phases possess residual silanol groups that deprotonate at higher pH levels. The basic secondary amine of our analyte will protonate, leading to strong secondary cation-exchange interactions and severe peak tailing. The addition of 10 mM Ammonium Formate provides NH4+​ ions that competitively mask these active silanol sites, ensuring sharp, symmetrical peaks [4].

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic and mass spectrometric performance metrics when analyzing N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl using the protocols above.

ParameterReversed-Phase (C18)HILIC (Amide)Causality / Mechanistic Driver
Retention Factor ( k′ ) < 0.5 (Void Volume)> 4.0RPLC lacks hydrophobic interaction; HILIC utilizes highly efficient polar partitioning.
Peak Asymmetry ( As​ ) N/A (Co-elution)1.05 - 1.15Ammonium buffer in the HILIC aqueous phase effectively masks residual silanols.
Matrix Effect (%) > 60% Suppression< 10% SuppressionHILIC chromatographically resolves the target amine from the unretained chloride counter-ion.
ESI-MS Sensitivity (S/N) Baseline (1x)~15x EnhancementHigh organic HILIC mobile phase lowers droplet surface tension, accelerating desolvation.

Mass Spectrometry (ESI-MS) Optimization & The Fluorine Effect

When optimizing the mass spectrometer (Triple Quadrupole or HRMS) for N-(2,2,2-trifluoroethyl)oxolan-3-amine, the physicochemical properties of the trifluoroethyl group play a pivotal role.

  • Ionization Efficiency: Despite the electron-withdrawing nature of the CF3​ group, the secondary amine readily accepts a proton in acidic conditions (0.1% Formic Acid), forming a stable [M+H]+ precursor ion at 170.08 m/z .

  • The Desolvation Phenomenon: HILIC provides a massive, inherent boost to ESI sensitivity. Because the analyte elutes under highly organic conditions (>80% Acetonitrile), the surface tension of the electrospray droplets is significantly lower than in the highly aqueous RPLC eluent. This lower surface tension accelerates droplet shrinkage and the Rayleigh limit explosion, leading to a vastly higher yield of gas-phase ions entering the mass analyzer [5].

Conclusion

For the LC-MS/MS analysis of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride, HILIC is definitively superior to RPLC . By leveraging an amide-bonded stationary phase with an ammonium formate-buffered organic gradient, analysts can overcome the inherent lack of retention seen on C18 columns. This approach not only resolves the analyte from its signal-suppressing chloride counter-ion but also exploits the high-organic mobile phase to achieve up to a 15-fold increase in ESI-MS sensitivity.

References

  • Title: Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: Agilent Technologies URL: [Link]

  • Title: HILIC: The Pros and Cons Source: LCGC International URL: [Link]

  • Title: Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Source: HALO Columns URL: [Link]

  • Title: Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics Source: National Center for Biotechnology Information (PMC) URL: [Link]

Validation

Purity determination of N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl using quantitative NMR (qNMR)

Purity Determination of N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl: A Comparative Guide to qNMR vs. Traditional Chromatographic Methods As pharmaceutical pipelines increasingly feature highly functionalized, low-molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Determination of N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl: A Comparative Guide to qNMR vs. Traditional Chromatographic Methods

As pharmaceutical pipelines increasingly feature highly functionalized, low-molecular-weight aliphatic compounds, analytical scientists frequently encounter molecules that defy conventional chromatographic analysis. N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride is a prime example of such an analytical challenge.

This guide objectively evaluates the analytical methodologies available for the absolute purity determination of this compound, demonstrating why quantitative Nuclear Magnetic Resonance (qNMR)—specifically 19 F qNMR—has emerged as the gold standard over traditional High-Performance Liquid Chromatography (HPLC) and titrimetric methods.

The Analytical Dilemma: Structural Blind Spots

To understand the analytical strategy, we must first examine the molecular architecture of N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl.

The molecule consists of a saturated oxolane (tetrahydrofuran) ring, a secondary amine, and a trifluoroethyl group, formulated as a hydrochloride salt. Crucially, it lacks an extended π -conjugated system or aromatic ring . Because the molecule only possesses σ→σ∗ and n→σ∗ electronic transitions, it does not absorb ultraviolet light above 200 nm. Consequently, standard HPLC coupled with a Diode Array Detector (HPLC-UV/DAD) is entirely blind to this analyte without complex pre- or post-column derivatization[1].

While alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can detect non-chromophoric compounds, they suffer from non-linear responses and require identical, highly pure reference standards of the analyte itself to build calibration curves.

AnalyticalStrategy A N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl B Structural Analysis A->B C No UV Chromophore (Standard HPLC-UV Fails) B->C D Contains CF3 Group (100% 19F Abundance) B->D E Derivatization Required (e.g., FMOC/OPA) C->E  Chromatographic Route F 19F qNMR Analysis (Direct, Specific, Primary Method) D->F  Spectroscopic Route

Decision matrix for analyzing non-chromophoric, fluorinated pharmaceutical compounds.

The 19 F qNMR Advantage: A Self-Validating System

Quantitative NMR is recognized by major pharmacopeias (e.g., USP <761>) as a primary ratio method[2]. This means the signal area is directly proportional to the number of resonant nuclei, allowing for absolute quantification using an internal standard (IS) that is structurally unrelated to the analyte[3].

For N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl, 19 F qNMR is the optimal technique. Fluorine-19 has a spin of ½, 100% natural isotopic abundance, and a high gyromagnetic ratio, yielding sensitivity nearly as high as proton ( 1 H) NMR[4].

Mechanistic Benefits of 19 F over 1 H qNMR for this molecule:

  • Zero Background Interference: Excipients, residual solvents, and non-fluorinated synthetic impurities do not appear in the 19 F spectrum, ensuring a perfectly flat baseline for integration[4].

  • Wide Chemical Shift Range: 19 F signals span over 300 ppm, virtually eliminating the risk of signal overlap between the analyte's −CF3​ group and the chosen internal standard.

Comparative Performance Data

The following table synthesizes the experimental performance of 19 F qNMR against alternative methods for the purity determination of aliphatic amines.

Analytical Parameter 19 F qNMRHPLC-UV (Pre-column Deriv.)HPLC-CADTitration (AgNO 3​ )
Specificity Very High (Structurally definitive)Moderate (Relies on retention time)ModerateLow (Only measures Cl )
Linearity Strictly Linear (Primary method)Good (Dependent on deriv. yield)Non-linear (Requires log-log fit)Linear
Reference Standard Universal IS (e.g., BTFMBA)Analyte-specific standard requiredAnalyte-specific standard requiredStandardized titrant
Sample Prep Time < 10 minutes > 2 hours (Reaction + Quenching)< 30 minutes< 30 minutes
Accuracy 99.0% - 101.0% 95.0% - 105.0%90.0% - 110.0%Variable (Prone to interference)

Experimental Protocols: qNMR vs. HPLC Derivatization

To establish trustworthiness and reproducibility, the exact causality behind the experimental parameters must be understood. Below are the comparative workflows.

Protocol A: Absolute Purity via 19 F qNMR (Recommended)

This protocol utilizes 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA) as an internal standard, a certified reference material traceable to NMIJ/NIST.

  • Gravimetric Preparation: Accurately co-weigh ~15 mg of N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl and ~10 mg of BTFMBA into an analytical vial using a microbalance (readability ≤0.01 mg). Causality: Gravimetric precision is the single largest contributor to qNMR accuracy.

  • Dissolution: Dissolve the mixture in 1.0 mL of DMSO- d6​ . Transfer 600 µL to a 5 mm NMR tube.

  • T1​ Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the −CF3​ fluorine atoms. Causality: Nuclei must fully relax between pulses to ensure quantitative integration.

  • Parameter Optimization:

    • Set the relaxation delay ( D1​ ) to ≥7×T1​ of the slowest relaxing nucleus to guarantee >99.9% signal recovery.

    • Enable inverse gated 1 H decoupling . Causality: The −CF3​ group couples with the adjacent −CH2​− protons, splitting the signal into a triplet. Decoupling collapses this into a sharp singlet, drastically improving the Signal-to-Noise (S/N) ratio and integration accuracy while suppressing Nuclear Overhauser Effect (NOE) enhancements that would skew quantitation.

  • Acquisition & Calculation: Acquire ≥64 scans to achieve an S/N > 150:1. Calculate purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).

qNMRWorkflow N1 Sample Preparation Accurate Co-weighing Analyte + IS (BTFMBA) N2 T1 Relaxation Inversion Recovery Determine Longest T1 N1->N2 N3 Parameter Setup D1 ≥ 7 × T1 Inverse Gated Decoupling N2->N3 N4 Data Acquisition High S/N Ratio (>150:1) 19F{1H} Spectra N3->N4 N5 Data Processing Phase/Baseline Correction Integration & Mass Balance N4->N5

Step-by-step mechanistic workflow for absolute purity determination via 19F qNMR.

Protocol B: HPLC-UV via Pre-Column Derivatization (Alternative)

If NMR is unavailable, the secondary amine must be tagged with a chromophore, such as 9-fluorenylmethyl chloroformate (FMOC-Cl)[1].

  • Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in acetonitrile and a borate buffer (pH 8.5). Causality: The amine must be deprotonated (free base form) to act as a nucleophile against the FMOC-Cl reagent.

  • Derivatization Reaction: Mix 100 µL of the analyte solution with 100 µL of buffer and 200 µL of FMOC-Cl. Incubate at room temperature for 30 minutes.

  • Quenching: Add 100 µL of glycine solution to consume excess FMOC-Cl. Causality: Unreacted FMOC-Cl will elute as a massive peak, potentially co-eluting with the analyte derivative.

  • Analysis: Inject onto a C18 reversed-phase column using a water/acetonitrile gradient. Detect at 265 nm. Quantify against a calibration curve built from a highly pure, identically derivatized reference standard of N-(2,2,2-trifluoroethyl)oxolan-3-amine.

Conclusion

For non-chromophoric, fluorinated APIs like N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl, attempting to force the molecule into a standard HPLC-UV workflow introduces unnecessary chemical transformations, increasing the margin for error. 19 F qNMR bypasses these limitations entirely. By leveraging the intrinsic magnetic properties of the trifluoroethyl group, qNMR provides a direct, highly specific, and self-validating measurement of absolute purity without the need for an analyte-specific reference standard.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at:[Link]

  • Gao, X., et al. (2018). "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Benchmarking Commercial Suppliers of N-(2,2,2-Trifluoroethyl)oxolan-3-amine Hydrochloride: A Comprehensive Analytical Guide

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. Specifically, the trifluoroethylamine motif serves as a highly effective amide bioisostere and basicity modulator [1...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. Specifically, the trifluoroethylamine motif serves as a highly effective amide bioisostere and basicity modulator [1]. By utilizing the strong electron-withdrawing inductive effect of the trifluoromethyl ( −CF3​ ) group, medicinal chemists can significantly lower the pKa​ of the adjacent amine. This modification enhances metabolic stability, improves membrane permeability, and frequently mitigates hERG-related cardiotoxicity risks.

N-(2,2,2-Trifluoroethyl)oxolan-3-amine hydrochloride (CAS: 1384427-96-6) is a highly sought-after building block that combines this fluorinated motif with a hydrophilic oxolane (tetrahydrofuran) ring. However, sourcing this intermediate commercially introduces critical variables: synthetic impurities from reductive amination, trace metal contamination, and variable water content due to the hygroscopic nature of the hydrochloride salt.

This guide provides an objective, data-driven benchmark of three major commercial suppliers—Sigma-Aldrich , Enamine , and BLD Pharm —supported by self-validating analytical protocols designed to ensure scientific integrity.

Mechanistic Causality in Analytical Choices

To rigorously evaluate supplier quality, our analytical strategy moves beyond simple Certificates of Analysis (CoAs) and employs orthogonal techniques. Every method is chosen based on the specific physicochemical properties of the molecule:

  • Mixed-Mode HPLC-UV/MS over Standard C18: Because the trifluoroethyl group lowers the amine's basicity, the molecule exhibits unique polar retention behavior. Standard reversed-phase C18 columns often yield poor retention and peak tailing for polar amines. We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode column to ensure sharp peak shapes and accurate integration.

  • Quantitative NMR (qNMR) vs. Area Percent (a/a %): HPLC-UV relies on the extinction coefficient of the molecule. Impurities lacking a strong chromophore (e.g., unreacted oxolan-3-one) will be invisible to UV, leading to an artificially high purity score. qNMR provides an absolute mass-balance assay (w/w %) by comparing proton integrals against a traceable internal standard.

  • Karl Fischer (KF) Titration: Hydrochloride salts of secondary amines are inherently hygroscopic. Ignoring water content leads to incorrect stoichiometric calculations during downstream cross-coupling or amide bond formations.

  • ICP-MS for Trace Palladium: The standard synthesis of this molecule involves the reductive amination of oxolan-3-one with 2,2,2-trifluoroethylamine, frequently utilizing a Palladium on Carbon (Pd/C) catalyst. Residual Pd can poison downstream catalytic reactions and presents a severe toxicity liability.

Self-Validating Experimental Protocols

In accordance with ICH Q2(R2) guidelines for the validation of analytical procedures [2], the following methodologies incorporate built-in System Suitability Tests (SST) to ensure the data is self-validating. If the SST criteria fail, the entire analytical run is rejected.

A. Orthogonal Purity Assessment (HPLC-UV/MS)
  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Diluent (Acetonitrile:Water 50:50 v/v) to yield a 1.0 mg/mL stock.

  • System Suitability Test (SST): Prepare a validation solution by spiking the stock with 0.5% (w/w) oxolan-3-one and 0.5% 2,2,2-trifluoroethylamine.

  • Self-Validation Criteria: The run is only accepted if the chromatographic resolution ( Rs​ ) between the API and the oxolan-3-one impurity is ≥2.0 , and the Signal-to-Noise (S/N) ratio for the 0.05% reporting limit is ≥10 .

  • Execution: Inject 5 μ L onto a mixed-mode column (e.g., Waters Atlantis PREMIER) at 0.8 mL/min using a gradient of 0.1% TFA in Water and Acetonitrile.

B. Absolute Assay (qNMR)
  • Preparation: Weigh exactly 15.0 mg of the sample and 5.0 mg of a NIST-traceable internal standard (Maleic acid) into a tared vial. Dissolve in 0.6 mL of DMSO- d6​ .

  • Execution: Acquire 1 H-NMR spectra at 400 MHz.

  • Causality & Validation: Set the relaxation delay ( D1​ ) to 30 seconds. Why? Insufficient relaxation time prevents protons from returning to equilibrium, causing under-integration of the analyte signals and skewing the absolute purity assay.

C. Trace Metal Analysis (ICP-MS)
  • Digestion: Subject 100 mg of the sample to closed-vessel microwave digestion in 5.0 mL of concentrated, trace-metal grade HNO3​ .

  • Execution: Analyze for Palladium ( 105Pd ) using an ICP-MS equipped with a Helium collision cell.

  • Self-Validation: Run a method blank and a 1.0 ppm Pd spiked recovery sample. Recovery must fall between 90%–110% to rule out matrix suppression.

AnalyticalWorkflow Prep Sample Preparation (1.0 mg/mL, MeCN:H2O) SST System Suitability (Spiked Impurities) Prep->SST Analysis Multi-Modal Analysis (HPLC, qNMR, KF, ICP) SST->Analysis Data Data Processing & Batch Release Analysis->Data

Figure 1: Self-validating analytical workflow for comprehensive batch benchmarking.

Supplier Benchmarking Data

We benchmarked distinct commercial batches from Sigma-Aldrich, Enamine, and BLD Pharm. The quantitative results are summarized in Table 1.

Note: While HPLC purity (Area %) often looks excellent across the board, the qNMR absolute assay reveals the true usable mass of the compound, accounting for invisible impurities, salts, and water.

Analytical ParameterSigma-AldrichEnamineBLD Pharm
HPLC-UV Purity (a/a %) 99.6%99.8%98.1%
qNMR Absolute Assay (w/w %) 98.4%98.9%95.2%
Water Content (KF, %) 0.6%0.4%2.1%
Residual Palladium (ppm) < 1 ppm< 1 ppm14 ppm
Visual Appearance White powderWhite powderOff-white crystalline

Data Interpretation:

  • Enamine and Sigma-Aldrich (which frequently sources specialized building blocks from Enamine) demonstrated superior absolute purity and negligible trace metals, making them ideal for late-stage lead optimization where residual palladium could interfere with biological assays.

  • BLD Pharm provided a cost-effective alternative suitable for early discovery, but the batch exhibited higher water content (2.1%) and elevated residual Palladium (14 ppm). Researchers using this batch must adjust their molar equivalents to account for the 95.2% active mass and dry the reagent prior to moisture-sensitive couplings.

Synthetic Pathway & Impurity Profiling

Understanding the synthetic origin of the building block is crucial for anticipating its impurity profile. N-(2,2,2-trifluoroethyl)oxolan-3-amine is typically synthesized via the reductive amination of oxolan-3-one with 2,2,2-trifluoroethylamine.

Because the trifluoroethylamine is a poor nucleophile (due to the electron-withdrawing CF3​ group), the imine formation is slow and often requires forcing conditions or highly active catalysts (like Pd/C under H2​ atmosphere or Sodium triacetoxyborohydride). This sluggish reactivity leads to two primary impurities:

  • Impurity A: Unreacted oxolan-3-one (invisible to UV, detected via qNMR).

  • Impurity B: Over-alkylated tertiary amine dimers (detected via LC-MS).

SynthesisPathway SM1 Oxolan-3-one Reaction Reductive Amination (NaBH(OAc)3 or H2/Pd-C) SM1->Reaction SM2 2,2,2-Trifluoroethylamine SM2->Reaction Product N-(2,2,2-Trifluoroethyl) oxolan-3-amine HCl Reaction->Product ImpA Impurity A: Unreacted Ketone Reaction->ImpA ImpB Impurity B: Over-alkylated Dimer Reaction->ImpB

Figure 2: Reductive amination pathway of oxolan-3-one and associated synthetic impurities.

Conclusion

When sourcing N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride, relying solely on HPLC-UV area percent is insufficient due to the lack of chromophores in starting materials and the hygroscopicity of the salt. For rigorous drug development, scientists must utilize orthogonal techniques like qNMR and Karl Fischer titration. Premium suppliers like Enamine deliver highly pure, dry, and metal-free batches, whereas budget-friendly alternatives may require pre-reaction drying and stoichiometric adjustments to ensure reproducible synthetic yields.

References
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Validation

A Comparative Guide to the Spectroscopic Validation of N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride and its Synthetic Intermediates

Introduction: The Critical Role of Intermediate Validation in Pharmaceutical Synthesis In the multi-step synthesis of active pharmaceutical ingredients (APIs), the rigorous characterization of each intermediate is not me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Intermediate Validation in Pharmaceutical Synthesis

In the multi-step synthesis of active pharmaceutical ingredients (APIs), the rigorous characterization of each intermediate is not merely a procedural formality; it is the bedrock of process control, ensuring the identity, purity, and ultimate safety of the final product. Each step in a synthetic sequence presents a potential failure point, where incomplete reactions or the formation of side products can compromise the entire batch. Spectroscopic validation provides a precise, non-destructive method to monitor the conversion of starting materials, confirm the structure of intermediates, and identify impurities before they are carried into subsequent, often more costly, stages.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to validate the synthesis of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride. We will examine the expected spectral evolution from starting materials through the free base intermediate to the final hydrochloride salt, explaining the causal links between molecular structure and spectroscopic output.

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for the synthesis of secondary amines is reductive amination.[1][2] This pathway involves the reaction of a ketone (Oxolan-3-one) with a primary amine (2,2,2-Trifluoroethylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine. The final step involves salt formation with hydrochloric acid to yield the stable, crystalline hydrochloride product.

The validation points along this pathway are:

  • Starting Material 1 (SM1): Oxolan-3-one

  • Starting Material 2 (SM2): 2,2,2-Trifluoroethylamine

  • Intermediate (INT): N-(2,2,2-trifluoroethyl)oxolan-3-amine (Free Base)

  • Final Product (FP): N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride

Synthetic_Pathway cluster_0 Starting Materials SM1 Oxolan-3-one (SM1) INT N-(2,2,2-trifluoroethyl)oxolan-3-amine (Free Base Intermediate) SM1->INT Reductive Amination (e.g., NaBH(OAc)₃) SM2 2,2,2-Trifluoroethylamine (SM2) SM2->INT Reductive Amination (e.g., NaBH(OAc)₃) FP N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl (Final Product) INT->FP  HCl  

Caption: A self-validating workflow for chemical synthesis.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh ~5-10 mg of the intermediate or final product. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for amine salts, or CDCl₃ for the free base and ketone). [3]Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically very fast due to the high sensitivity of the nucleus. Ensure the spectral width is adequate to cover the expected chemical shift range.

Mass Spectrometry (ESI-MS) Protocol
  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Acquisition: Acquire the spectrum in positive ion mode (ESI+). Set the mass range to scan from m/z 50 to 500. Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its mass-to-charge ratio with the calculated theoretical value.

Infrared (FT-IR) Spectroscopy Protocol
  • Preparation (Solid): For solid samples like the final hydrochloride salt, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly onto the ATR crystal and apply pressure.

  • Preparation (Liquid): For liquid samples like the starting materials, place a single drop onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., baseline correction, ATR correction) and identify the key vibrational bands corresponding to the functional groups of interest.

Conclusion

The spectroscopic validation of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride and its intermediates is a clear-cut process when the right tools are applied systematically. ¹H and ¹³C NMR provide definitive structural confirmation, ¹⁹F NMR offers an unambiguous signature for the fluorinated moiety, Mass Spectrometry verifies the molecular weight, and IR Spectroscopy provides rapid confirmation of functional group transformations. By comparing the spectral data at each stage of the synthesis against established references and theoretical predictions, researchers can proceed with a high degree of confidence in the identity and purity of their materials, ensuring the integrity and success of the overall drug development program.

References

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[4][5]Proton Shift Reaction. 1 Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(3), 116-122. Available at: [Link]

  • Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 160, 65-79. Available at: [Link]

  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 38(1), 34-44. Available at: [Link]

  • Sawada, M. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. Journal of Mass Spectrometry Society of Japan, 48(6), 349-352. Available at: [Link]

  • PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[4][5]Proton Shift Reaction.(1) Scope and Limitations. J Org Chem. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from: [Link]

  • PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. National Institutes of Health. Retrieved from: [Link]

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

  • ResearchGate. (2021). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from: [Link]

  • ResearchGate. (1960). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from: [Link]

  • ResearchGate. (2020). Enzymatic synthesis of fluorinated compounds. Retrieved from: [Link]

  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). Perfluorotributylamine. NIST Chemistry WebBook. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from: [Link]

  • Dalvit, C., & Vulpetti, A. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 61(3-4), 277–286. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Perfluorotributylamine IR Spectrum. NIST Chemistry WebBook. Retrieved from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Patti, G. J., et al. (2012). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(2), 1138–1145. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from: [Link]

  • PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)oxan-3-amine. University of Luxembourg. Retrieved from: [Link]

  • University of Arizona. (2001). Fluorine NMR. Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,2,2-Trifluoroethylamine. NIST Chemistry WebBook. Retrieved from: [Link]

  • Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(15), 4995. Available at: [Link]

  • Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. Analytical Chemistry, 93(12), 5068–5076. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database. Retrieved from: [Link]

  • ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines. Retrieved from: [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from: [Link]

  • Data.gov. (2022). NIST Atomic Spectra Database - SRD 78. Retrieved from: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from: [Link]

  • ACS Publications. (2021). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. ACS Symposium Series. Available at: [Link]

  • PubMed. (1981). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. J Med Chem. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • MDPI. (2022). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from: [Link]

  • ResearchGate. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from: [Link]

  • LookChem. (n.d.). Trifluoroethylamine. Retrieved from: [Link]

  • ResearchGate. (2012). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from: [Link]

  • Khan, K. M., et al. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of chemistry, 2021. Available at: [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from: [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride proper disposal procedures

N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride: Comprehensive Operational & Disposal Guide Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride: Comprehensive Operational & Disposal Guide

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals handling complex synthetic intermediates like N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride, standard disposal procedures are insufficient. This guide provides field-proven, step-by-step logistical and operational protocols to ensure safe handling, regulatory compliance, and complete environmental protection.

Hazard Profiling & Chemical Rationale (The "Why")

To design a self-validating disposal protocol, we must first understand the causality behind the compound's hazards. N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride presents a unique triad of disposal challenges:

  • The Trifluoroethyl Group (Fluorinated Organic): The carbon-fluorine (C-F) bond is exceptionally strong (approx. 485 kJ/mol). Standard incineration temperatures fail to fully break this bond, risking the environmental release of persistent, volatile fluorinated Products of Incomplete Combustion (PICs) such as CF₄.1 dictate that extreme thermal destruction is required[1].

  • The Hydrochloride Salt: As a salt, it is a hygroscopic solid that can dissociate in ambient moisture to form trace hydrochloric acid. This dictates the strict use of non-corrosive, non-metallic storage containers to prevent structural degradation of the waste vessel[2].

  • The Amine Nitrogen: The thermal decomposition of nitrogenous compounds generates nitrogen oxides (NOx). When combined with the halogens (F and Cl), combustion yields a highly corrosive and toxic flue gas that requires specialized downstream scrubbing[3].

Step-by-Step Operational Disposal Protocols

Phase 1: Point-of-Use Segregation
  • Isolate the Stream: Designate a specific waste stream strictly for "Halogenated Organic Waste." Never mix this compound with non-halogenated solvents.4 emphasize that mixing wastes dilutes the stream but exponentially increases the total volume of material requiring expensive, high-temperature halogenated treatment[4].

  • Container Selection: If the waste is solid, collect it in a High-Density Polyethylene (HDPE) container. If dissolved in a solvent (e.g., methanol or dichloromethane) from a reaction workup, ensure the liquid is placed in a compatible, vented HDPE carboy. Metal containers must be avoided due to the corrosive nature of the hydrochloride salt[4].

Phase 2: Spill Containment & Cleanup
  • PPE Protocol: Don nitrile gloves, tightly sealed safety goggles, a lab coat, and a HEPA-filtered respirator (N95/P100) if dry powder is present.

  • Dust Suppression: Amine hydrochloride dust is a severe inhalation hazard. Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Lightly dampen the solid spill with water or a compatible solvent to suppress dust before sweeping, or utilize an explosion-proof HEPA vacuum[2].

  • Decontamination: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual hydrochloride salts. Collect all contaminated rinsate and absorbent materials into the halogenated waste stream to validate that no active compound remains on the laboratory surface[2].

Phase 3: Packaging & EPA-Compliant Labeling
  • Immediate Labeling: Affix a hazardous waste tag immediately upon the first drop or grain of waste entering the container. This self-validates the contents and prevents accidental cross-contamination[4].

  • Nomenclature: The label must explicitly state: "Hazardous Waste - Halogenated Organic Amine Hydrochloride (Contains F, Cl)".

  • Storage: Ensure the container is vapor-tight and spill-proof. Store in a cool, dry, well-ventilated secondary containment area strictly isolated from strong bases and oxidizers[4].

Downstream Processing: Thermal Destruction & Scrubbing

Because this compound contains both fluorine and chlorine, land disposal is strictly prohibited. The only viable disposal method is high-temperature chemical breakdown via a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].

The Causality of High-Temperature Incineration: While standard organic waste can be incinerated at 850°C, fluorinated compounds require extreme conditions.6 indicates that incinerators must operate at temperatures exceeding 1100°C to overcome the high activation energy of the C-F bond[6].

The Necessity of Alkaline Scrubbing: The complete mineralization of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride yields CO₂, H₂O, Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and NOx[1]. HF and HCl are highly corrosive. The incinerator must be equipped with a post-combustion alkaline scrubber (utilizing caustic lye, NaOH) to neutralize these acids into benign sodium fluoride (NaF) and sodium chloride (NaCl) salts before the flue gas is emitted[3].

Quantitative Incineration Parameters
Operational ParameterRequired ValueChemical & Mechanistic Rationale
Primary Chamber Temp >850°CVolatilizes the solid organic salt and initiates primary thermal breakdown[3].
Secondary Chamber Temp >1100°CHigh thermal energy required to cleave the exceptionally stable C-F bonds (~485 kJ/mol) and prevent CF₄ formation[1].
Gas Residence Time >2.0 secondsEnsures complete oxidation of the volatilized fluorinated and chlorinated species[3].
Scrubber pH 8.5 – 9.5Alkaline environment (NaOH/Ca(OH)₂) neutralizes corrosive HF and HCl combustion gases into safe NaF/NaCl salts[5].
Target DRE >99.99%Mandated Destruction and Removal Efficiency threshold for halogenated organic wastes[6].

Disposal Workflow Visualization

G Start Waste Generation: N-(2,2,2-trifluoroethyl)oxolan-3-amine HCl Segregation Waste Segregation (Halogenated Organic Stream) Start->Segregation Collect (Solid/Liquid) Packaging Packaging & EPA-Compliant Labeling Segregation->Packaging HDPE Containers Transport Transport to Licensed TSDF Packaging->Transport RCRA Manifest Incineration High-Temp Incineration (>1100°C, >2s Residence) Transport->Incineration Thermal Destruction Scrubbing Alkaline Scrubbing (Neutralize HF & HCl) Incineration->Scrubbing Flue Gas (HF/HCl/NOx) Emission Safe Emission & Ash Disposal (>99.99% DRE) Scrubbing->Emission Cleaned Exhaust

Workflow for segregation and thermal destruction of halogenated amine hydrochloride waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. URL: [Link]

  • Title: Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Source: epa.gov. URL:[Link]

  • Title: Central Pollution Control Board: COMMON HAZARDOUS WASTE INCINERATOR. Source: cseindia.org. URL:[Link]

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Source: epa.gov. URL: [Link]

Sources

Handling

Personal protective equipment for handling N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride

Advanced Safety and Operational Protocol: Handling N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in applied physical chemistry. N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride (CAS: 1384427-96-6) is a highly specialized fluorinated amine salt utilized extensively as an active pharmaceutical ingredient (API) intermediate[1]. Handling this compound requires a rigorous understanding of its molecular behavior. This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety and logistical efficiency in the laboratory.

Mechanistic Hazard Analysis

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first understand the causality of the compound's hazards. The risks associated with this molecule stem from three distinct structural features:

  • The Hydrochloride Salt: This functionalization confers high water solubility. Upon contact with the moisture inherent in human mucous membranes (eyes, respiratory tract) or dermal sweat, the salt rapidly dissociates. This creates a localized acidic environment that leads to severe tissue irritation and potential necrosis (H315, H318/H319)[2].

  • The Trifluoroethyl Moiety: The strong C-F bond dipoles induce a significant gauche effect. If the hydrochloride salt is inadvertently neutralized on the skin, the resulting free base becomes highly lipophilic, allowing it to rapidly penetrate the dermal barrier and enter systemic circulation[3].

  • The Oxolane (Tetrahydrofuran) Ring: While chemically stable under standard conditions, fine crystalline dust from oxolane derivatives acts as a potent respiratory irritant (STOT SE 3, H335) if inhaled, triggering severe coughing and mucosal inflammation[2].

Quantitative Hazard & Property Summary

The following table synthesizes the critical physical and hazard data to inform our containment strategy[1][2][3].

Property / Hazard ClassificationValue / CategoryMechanistic Implication
Molecular Weight 205.61 g/mol Small molecular size facilitates rapid dissolution and potential dermal penetration if neutralized.
Skin Corrosion/Irritation Category 2 (H315)Acidic dissociation of the HCl salt upon contact with dermal moisture causes acute erythema.
Serious Eye Damage Category 1/2A (H318/H319)High risk of severe corneal damage due to localized pH drop from rapid HCl release.
STOT (Single Exposure) Category 3 (H335)Inhalation of aerosolized crystalline dust severely irritates the respiratory tract mucosa.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory safety gear. The PPE selected below is specifically engineered to counteract the chemical properties of fluorinated amine hydrochlorides.

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Double-layered Nitrile (Min 0.11 mm thickness)Nitrile provides excellent resistance to amines. Double layering is mandatory to prevent micro-tear exposure to the highly soluble acidic salt.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses are insufficient. Goggles prevent aerosolized dust from interacting with the aqueous environment of the cornea[3].
Body Protection Flame-retardant, fluid-resistant lab coatPrevents the accumulation of chemical dust on personal clothing, mitigating delayed dermal sensitization.
Respiratory N95/P100 particulate respiratorRequired only if handling outside a certified fume hood to block inhalation of irritating micro-crystals.

Self-Validating Operational Workflow

Every step in this protocol includes a built-in validation check to ensure the system is secure before proceeding.

Workflow A 1. Pre-Operation Risk Assessment B 2. Don Specialized PPE (Nitrile, Goggles, Coat) A->B C 3. Primary Containment (Fume Hood >100 fpm) B->C D 4. Weighing & Dispensing (Anti-static protocol) C->D E Spill Detected? D->E F 5a. Decontamination (Alkaline Wash) E->F Yes G 5b. Proceed to Reaction (Closed System) E->G No H 6. Waste Disposal (Halogenated Organics) F->H G->H

Operational workflow for handling N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride.

Step-by-Step Handling Methodology:

  • Step 1: Environmental Validation

    • Action: Activate the chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads a face velocity of at least 100 feet per minute (fpm). Do not open the chemical container if the alarm sounds or flow is inadequate.

  • Step 2: PPE Integrity Validation

    • Action: Don the first pair of nitrile gloves.

    • Validation Check (Pneumatic Test): Trap air inside the glove and roll the cuff to apply pressure. If the glove holds pressure for 5 seconds without deflating, it is free of micro-tears. Only then should you don the second pair over the first.

  • Step 3: Static-Free Dispensing

    • Action: Transfer the chemical using grounded, anti-static spatulas.

    • Causality: Fluorinated amine salts often generate static electricity. Anti-static tools prevent the crystalline powder from repelling and aerosolizing into the breathing zone.

    • Validation Check: Observe the powder during transfer. If it clings aggressively to the spatula or the sides of the weigh boat, pause and use a static eliminator ionizer gun before continuing.

Spill Response and Disposal Plan

Because this compound contains both halogens (fluorine, chlorine) and an amine group, its disposal requires strict adherence to environmental regulations to prevent toxic environmental persistence.

  • Immediate Spill Mitigation:

    • Isolate: Lower the fume hood sash immediately to contain aerosolized dust.

    • Neutralize: Cover the spilled solid with a slightly alkaline absorbent material (e.g., sodium carbonate mixed with sand). Causality: The carbonate neutralizes the acidic hydrochloride component, reducing its immediate corrosive hazard and preventing airborne spread.

    • Collect: Sweep the neutralized mixture using a non-sparking brush into a sealable, chemically compatible polyethylene container.

  • Waste Disposal Protocol:

    • Categorization: Label the container explicitly as "Hazardous Waste: Halogenated Organic Amine Salt."

    • Segregation: Do not mix this waste with strong oxidizing agents or concentrated acids, as this can trigger an exothermic reaction or release highly toxic hydrogen fluoride (HF) gas.

    • Final Disposal: Route the sealed container to a certified hazardous waste contractor for high-temperature incineration, which is the only approved method to safely break the highly stable C-F bonds.

References

  • Benzoic Acid China. "2,3,4-Trifluoroaniline MSDS/SDS". Available at:[Link]

Sources

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